4-P-Pdot
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLUNPFECYGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-74-0 | |
| Record name | 4-P-PDOT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 134865-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Complex Pharmacology of 4-P-PDOT: An In-depth Guide to its Mechanism of Action
An Overview for Researchers, Scientists, and Drug Development Professionals
4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of melatonergic systems. While primarily characterized as a potent and selective antagonist for the melatonin receptor 2 (MT2), a deeper investigation reveals a more complex and nuanced mechanism of action. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its binding affinities, functional activities across various signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism: A Tale of Two Receptors and Biased Signaling
This compound's primary mechanism of action revolves around its interaction with the two high-affinity melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs). It exhibits a significant binding preference for the MT2 receptor over the MT1 receptor.[1][2] However, its pharmacological profile is not that of a simple competitive antagonist. Depending on the cellular context, receptor expression levels, and the specific signaling pathway under investigation, this compound can display properties of a partial agonist or even an inverse agonist.[3][4][5] This phenomenon, known as biased agonism or functional selectivity, is a critical consideration for researchers utilizing this compound.
The compound's selectivity for the MT2 receptor has been reported to be over 300-fold higher than for the MT1 receptor.[1][2] At higher concentrations, typically 100 nM and above, this compound has been observed to act as an inverse agonist at both MT1 and MT2 receptors in systems with constitutive receptor activity.[4][5] This suggests that in the absence of an agonist, this compound can decrease the basal signaling activity of these receptors.
Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at melatonin receptors. These values have been compiled from various studies and highlight the compound's complex pharmacology.
Table 1: Binding Affinity of this compound for Melatonin Receptors
| Receptor Subtype | Parameter | Value | Species | Reference |
| MT1 | pKi | 6.85 | Human | [3] |
| MT2 | pKi | 8.97 | Human | [3] |
| MT2 vs. MT1 | Selectivity | >300-fold | Not Specified | [1][2] |
| MT2 vs. MT1 | Selectivity | 1,300-fold | Not Specified | [4][6] |
Table 2: Functional Activity of this compound at Melatonin Receptors
| Receptor Subtype | Assay | Parameter | Value | Efficacy (% of Melatonin) | Species | Reference |
| MT1 | cAMP Inhibition | pEC50 | - | ~50% (Partial Agonist) | Human | [3] |
| MT2 | cAMP Inhibition | pEC50 | 8.72 | 90% (Full Agonist) | Human | [1][3][7] |
| MT1 | GTPγS Binding (Antagonist) | - | - | 100% Inhibition | Human | [3] |
| MT2 | GTPγS Binding (Antagonist) | - | - | 49% Inhibition | Human | [3] |
| MT2 | GTPγS Binding (Agonist) | - | - | 34% (Partial Agonist) | Human | [3] |
| MT2 | β-Arrestin Recruitment | - | - | ~50% (Partial Agonist) | Human | [3] |
| MT2 | Receptor Internalization | - | - | Induces Internalization | Human | [3] |
Signaling Pathways Modulated by this compound
The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Its dualistic nature as both an antagonist and a partial agonist leads to varied downstream effects.
G-Protein Signaling
Both MT1 and MT2 receptors primarily couple to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's effect on this pathway is subtype-dependent. At the MT2 receptor, it behaves as a potent agonist, effectively inhibiting cAMP production.[1][3][7] Conversely, at the MT1 receptor, it acts as a partial agonist with lower efficacy.[3]
In GTPγS binding assays, which measure the activation of G-proteins, this compound demonstrates further complexity. It fails to induce GTPγS binding at MT1, yet it potently antagonizes melatonin-induced GTPγS binding at this receptor.[3] At MT2, it shows weak partial agonism on its own and only partially inhibits melatonin-induced GTPγS binding.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. This compound | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]
4-P-PDOT: A Technical Guide to a Selective MT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of melatonin receptors. It is recognized as a potent and selective antagonist for the melatonin receptor 2 (MT2), exhibiting significantly higher affinity for this subtype compared to the melatonin receptor 1 (MT1).[1][2][3] This selectivity has established this compound as a critical compound for elucidating the distinct physiological roles of the MT2 receptor. This technical guide provides an in-depth overview of this compound, including its binding characteristics, functional activity, relevant experimental protocols, and the signaling pathways it modulates.
Core Data Summary
The following tables summarize the quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency at melatonin receptors.
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Receptor Subtype | Binding Affinity (pKi) | Selectivity (fold) for MT2 vs. MT1 | Reference |
| MT2 | 8.8 | >300 | [1] |
| MT1 | <6.5 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound in In Vitro Assays
| Assay Type | Cell Line | Receptor | This compound Activity | pEC50 / pIC50 | Efficacy/Potency | Reference |
| cAMP Inhibition | CHO-MT2 | MT2 | Agonist | 8.72 | 86% intrinsic activity | [1] |
| cAMP Inhibition | CHO-MT1 | MT1 | No effect | - | - | [3] |
| Melatonin-induced GTPγS binding | - | MT1 | Antagonist | - | 100% inhibition | [4] |
| Melatonin-induced GTPγS binding | - | MT2 | Antagonist | - | 49% inhibition | [4] |
| β-arrestin Recruitment | - | MT2 | Partial Agonist | - | ~50% of melatonin | [4] |
| Receptor Internalization | - | MT2 | Agonist | - | Induces internalization | [4] |
Signaling Pathways and Mechanism of Action
The MT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the MT2 receptor by an agonist, such as melatonin, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] this compound, as a selective MT2 antagonist, blocks these downstream effects by preventing agonist binding. However, it's important to note that this compound can exhibit functional selectivity or "biased agonism," acting as an antagonist in some signaling pathways (e.g., G protein activation) while behaving as a partial agonist in others (e.g., β-arrestin recruitment).[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the MT2 receptor.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand: 2-[¹²⁵I]-iodomelatonin
-
Non-specific binding control: Melatonin (10 µM)
-
This compound stock solution
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation
-
50 µL of 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd)
-
50 µL of varying concentrations of this compound or vehicle control.
-
For non-specific binding, add 50 µL of 10 µM melatonin.
-
-
Incubation: Incubate the plates at 37°C for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the effect of this compound on adenylyl cyclase activity, typically by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing human MT1 or MT2 receptors
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound stock solution
-
Melatonin (as a control agonist)
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)
-
384-well plates
Procedure:
-
Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and, if testing for antagonism, a fixed concentration of melatonin (e.g., EC80).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves and calculate IC50 values for this compound's inhibition of the agonist response.
β-Arrestin Recruitment Assay
This assay determines the ability of this compound to promote the interaction between the MT2 receptor and β-arrestin.
Materials:
-
U2OS or HEK293 cells co-expressing MT2 receptor and a β-arrestin reporter system (e.g., PathHunter or Tango)
-
Assay buffer
-
This compound stock solution
-
Melatonin (as a control agonist)
-
Detection reagents for the specific reporter system
-
384-well plates
Procedure:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound or melatonin to the wells.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the assay kit's instructions and incubate for the recommended time.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the compound to generate dose-response curves and determine EC50 and Emax values.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the MT2 receptor in the presence of this compound.
Materials:
-
Cell membranes expressing the MT2 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[³⁵S]GTPγS
-
GDP
-
This compound stock solution
-
Melatonin (as a control agonist)
-
Scintillation plates or filtration apparatus
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound (with or without a fixed concentration of melatonin).
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters or by adding the mixture to scintillation proximity assay (SPA) beads.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Determine the effect of this compound on basal and agonist-stimulated [³⁵S]GTPγS binding.
In Vivo Studies
This compound has been instrumental in in vivo studies to probe the physiological functions of the MT2 receptor. For instance, it has been used to investigate the role of MT2 in circadian rhythm regulation, anxiolytic effects, and neuroprotection.[7][8][9] In a typical in vivo experiment, this compound is administered to animal models prior to treatment with melatonin or an MT2 agonist to determine if the observed physiological effects are mediated by the MT2 receptor.[10] Dosing and route of administration will vary depending on the animal model and the specific research question.
Chemical Synthesis
The synthesis of cis-4-P-PDOT has been described in detail. A common synthetic route involves the conversion of 4-phenyl-2-tetralone to an enamide, followed by a diastereoselective reduction to yield the cis-isomer.
Conclusion
This compound is an indispensable tool for researchers in the field of melatonin pharmacology. Its high selectivity for the MT2 receptor allows for the precise dissection of the physiological and pathological roles of this receptor subtype. This guide provides a comprehensive overview of its properties and the experimental methodologies required for its characterization, serving as a valuable resource for scientists engaged in GPCR research and drug development. The complex pharmacology of this compound, including its potential for biased agonism, underscores the importance of utilizing multiple assay formats to fully understand its mechanism of action.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 3. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT 2 melatonin receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B713904G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 4-P-PDOT: A Selective MT2 Receptor Antagonist for Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of cis-4-phenyl-2-propionamidotetralin (4-P-PDOT), a potent and selective antagonist of the melatonin receptor 2 (MT2). This document details its synthesis, pharmacological properties, and mechanism of action. Furthermore, it provides detailed experimental protocols for its use in scientific research and visually represents key signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in utilizing this compound as a research tool to investigate the physiological and pathophysiological roles of the MT2 receptor.
Introduction
Melatonin, a neurohormone primarily synthesized in the pineal gland, orchestrates a wide array of physiological processes, including the regulation of circadian rhythms, sleep, and mood. Its effects are mediated through two principal G protein-coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). The development of selective ligands for these receptors is crucial for dissecting their distinct physiological roles and for the development of novel therapeutics. This compound has emerged as a gold-standard research tool due to its high selectivity for the MT2 receptor over the MT1 receptor.[1] This selectivity allows for the specific investigation of MT2-mediated signaling pathways and functions.
Discovery and Synthesis
A Novel Diastereoselective Synthesis
An efficient and diastereoselective procedure for the gram-scale synthesis of cis-4-P-PDOT has been developed, making this valuable research tool more accessible.[2] The key strategic steps involve the conversion of 4-phenyl-2-tetralone to an enamide, followed by a diastereoselective reduction to yield the cis-isomer in good yield.[2]
Detailed Synthesis Protocol
The synthesis of cis-4-phenyl-2-propionamidotetralin can be achieved through the following representative protocol, adapted from published literature.[2][3]
Materials:
-
4-phenyl-2-tetralone
-
Propionamide
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Sodium borohydride (NaBH4) or other suitable reducing agent
-
Methanol
-
Deuterated reagents (for mechanistic studies)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Enamide Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-phenyl-2-tetralone and a molar excess of propionamide in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the enamide formation.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
-
Diastereoselective Reduction:
-
Dissolve the crude enamide in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate cis-4-P-PDOT.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography if desired.
-
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the MT2 receptor. The reported binding affinities and selectivity can vary across different studies and experimental systems.
Table 1: Pharmacological Data for this compound
| Parameter | Receptor | Value | Species/System | Reference |
| pKi | Human MT2 | 8.8 | Cloned human receptor | [4] |
| Selectivity | MT2 vs. MT1 | >100-fold | Cloned human receptors | [4] |
| Selectivity | MT2 vs. MT1 | 61-fold | CHO cells expressing human receptors | [5] |
| Selectivity | MT2 vs. MT1 | >300-fold | Not specified | [6] |
| Selectivity | MT2 vs. MT1 | 1,300-fold | Not specified | [7] |
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the MT2 receptor, blocking the effects of melatonin and other MT2 agonists. The MT2 receptor is a Gi-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By antagonizing this receptor, this compound prevents this signaling cascade.
Furthermore, this compound has been instrumental in elucidating the role of the MT2 receptor in downstream signaling pathways, notably the Nrf2/Keap1 pathway, which is a critical regulator of cellular antioxidant responses.[8]
MT2 Receptor Signaling Pathway
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin exerts neuroprotective effects in mice with spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 4-P-PDOT's Effect on MT2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of 4-phenyl-2-propionamidotetralin (4-P-PDOT), a key pharmacological tool in the study of melatonin receptors. This document outlines its binding affinity, functional activity at the MT2 receptor, and the detailed experimental protocols required for its comprehensive evaluation.
Quantitative Pharmacological Profile of this compound
This compound is widely recognized as a selective antagonist for the MT2 melatonin receptor. However, its pharmacological profile is nuanced, exhibiting partial agonism or inverse agonism depending on the specific signaling pathway being investigated. The following tables summarize the quantitative data for this compound and the reference agonist, melatonin, at both MT1 and MT2 receptors.
| Compound | Receptor | Binding Affinity (pKi)[1] | Selectivity (MT2 vs. MT1) |
| This compound | MT1 | 6.85 | >100-fold for MT2[2] |
| MT2 | 8.97 | ||
| Melatonin | MT1 | ~10 | - |
| MT2 | ~9.8 |
Table 1: Binding Affinity of this compound and Melatonin at MT1 and MT2 Receptors. This table presents the negative logarithm of the inhibitor constant (pKi), a measure of binding affinity. A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor | Assay | Functional Response | Potency (pEC50/pIC50) | Efficacy (% of Melatonin)[1] |
| This compound | MT1 | cAMP Inhibition | Partial Agonist | - | ~50% |
| MT2 | cAMP Inhibition | Full Agonist | 8.7[1] | ~90% | |
| MT1 | GTPγS Binding | Antagonist | - | 100% inhibition of melatonin-induced binding | |
| MT2 | GTPγS Binding | Very Low Efficacy Partial Agonist | - | 34% | |
| MT2 | β-arrestin Recruitment | Partial Agonist | - | Induces recruitment | |
| MT2 | Receptor Internalization | Partial Agonist | - | ~50% | |
| Melatonin | MT1/MT2 | cAMP Inhibition | Full Agonist | - | 100% |
| MT1/MT2 | GTPγS Binding | Full Agonist | - | 100% | |
| MT1/MT2 | β-arrestin Recruitment | Full Agonist | - | 100% |
Table 2: Functional Activity of this compound at MT1 and MT2 Receptors in Various In Vitro Assays. This table summarizes the potency (as pEC50 or pIC50) and efficacy of this compound in key functional assays. It is important to note that this compound's functional activity can vary significantly depending on the signaling pathway being measured.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the effects of this compound on MT2 receptors.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the MT2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human MT2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-2-Iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled this compound and Melatonin (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the MT2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A serial dilution of unlabeled this compound.
-
A fixed concentration of [¹²⁵I]-2-Iodomelatonin (typically at its Kd value).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the MT2 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the MT2 receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP (Guanosine diphosphate).
-
This compound and a reference agonist (e.g., melatonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP to a final concentration of 10-30 µM.
-
Varying concentrations of this compound (to test for agonism) or a fixed concentration of melatonin with varying concentrations of this compound (to test for antagonism).
-
Cell membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist (EC50) or antagonist (IC50) potency and efficacy of this compound.
cAMP Assay
This assay measures the ability of this compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in MT2 receptor signaling.
Materials:
-
Whole cells expressing the MT2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound and a reference agonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed cells expressing the MT2 receptor into 96- or 384-well plates and culture overnight.
-
Compound Treatment:
-
To measure agonist activity, treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration (e.g., EC80) of a reference agonist in the presence of forskolin.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the efficacy of this compound in modulating cAMP levels.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MT2 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
A cell line co-expressing the MT2 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
This compound and a reference agonist.
-
Assay-specific detection reagents.
-
White, opaque 96- or 384-well plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in white, opaque microplates.
-
Compound Addition: Add varying concentrations of this compound (for agonist mode) or pre-incubate with this compound before adding a reference agonist (for antagonist mode).
-
Incubation: Incubate the plates for a period of 60-90 minutes at 37°C.
-
Detection: Add the detection reagents as per the assay kit's protocol and incubate for the recommended time at room temperature.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Analyze the dose-response data to determine the potency (EC50) and efficacy of this compound in inducing β-arrestin recruitment.
Visualizations
Signaling Pathways of the MT2 Receptor
Caption: MT2 receptor signaling pathways activated by this compound.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Logic of Selectivity Profiling
Caption: Logic for determining the selectivity of this compound.
References
Investigating the Role of MT2 Receptors Using 4-P-PDOT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 4-phenyl-2-propionamidotetralin (4-P-PDOT) as a pharmacological tool to investigate the role of the melatonin MT2 receptor. This compound is a widely utilized antagonist, noted for its selectivity for the MT2 receptor over the MT1 receptor, making it an invaluable asset in elucidating the distinct physiological functions of these two receptor subtypes. This document details the binding affinities and functional potencies of this compound, provides established experimental protocols for its use in key assays, and illustrates the signaling pathways associated with MT2 receptor activation.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the binding affinity (Ki) and functional potency (IC50/pKi) of this compound for MT1 and MT2 receptors across various studies. These values are crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of this compound for Melatonin Receptors
| Receptor Subtype | Species/Cell Line | Radioligand | Ki (nM) | Reference |
| MT1 | Human recombinant (COS7 cells) | [¹²⁵I]2-iodomelatonin | 501 | J Med Chem (2014) 57: 3161-3185[1] |
| MT2 | Human recombinant (CHO cells) | [³H]-melatonin | - | - |
| MT2 | Human recombinant | [¹²⁵I]2-iodomelatonin | - | - |
| MT2 | Rat native (SCN) | [¹²⁵I]iodomelatonin | - | - |
| MT2 | Human | - | - | >300-fold selective vs MT1[2] |
Table 2: Functional Activity of this compound at Melatonin Receptors
| Receptor Subtype | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| MT1 | cAMP Inhibition | Human recombinant (HEK cells) | pKi | 6.85 | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |
| MT2 | cAMP Inhibition | Human recombinant (HEK cells) | pKi | 8.97 | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |
| MT1 | GTPγS Binding (Antagonist) | Human recombinant | % Inhibition | 100% | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |
| MT2 | GTPγS Binding (Antagonist) | Human recombinant | % Inhibition | 49% | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |
| MT1 | cAMP Production (Agonist) | Human recombinant | % Efficacy (vs Melatonin) | ~50% (partial agonist) | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |
| MT2 | cAMP Production (Agonist) | Human recombinant | % Efficacy (vs Melatonin) | ~90% (full agonist) | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |
| MT2 | β-arrestin Recruitment | Human recombinant | % Efficacy (vs Melatonin) | ~50% | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |
Note: The functional activity of this compound can be complex, exhibiting antagonist, partial agonist, or even full agonist properties depending on the signaling pathway being investigated.[3][4] Its selectivity can also vary between species.[5][6]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices and can be adapted to specific research needs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
Objective: To measure the displacement of a radiolabeled ligand from melatonin receptors by this compound.
Materials:
-
Cell membranes expressing MT1 or MT2 receptors (e.g., from CHO or HEK cells)
-
Radioligand (e.g., 2-[¹²⁵I]iodomelatonin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled ligand (e.g., melatonin) to saturate all specific binding sites.
-
Competition Binding: Cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the melatonin-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of MT2 receptor activation.
Objective: To determine the functional potency (IC50) of this compound in blocking the Gi-mediated signaling of MT2 receptors.
Materials:
-
Cells expressing MT2 receptors (e.g., HEK293 or CHO cells)
-
This compound
-
Melatonin
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of melatonin (typically the EC80 concentration for cAMP inhibition) and forskolin to all wells. Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition by melatonin.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the melatonin-induced inhibition of cAMP production.
-
In Vivo Studies
In vivo experiments are crucial for understanding the physiological role of MT2 receptors. This compound can be administered to animal models to block MT2 receptor function and observe the resulting behavioral or physiological changes.
Objective: To investigate the in vivo effects of MT2 receptor antagonism by this compound.
General Protocol Outline (Example: Rat model):
-
Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley). House the animals under a controlled light-dark cycle.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline containing a small percentage of DMSO or ethanol). The concentration should be prepared based on the desired dose and administration volume.
-
Administration:
-
Intracerebroventricular (i.c.v.) injection: This method delivers the compound directly to the brain. Stereotaxic surgery is required to implant a cannula into a cerebral ventricle. A specific dose of this compound (e.g., in the microgram range) is then infused through the cannula.[7][8]
-
Systemic administration (e.g., intraperitoneal - i.p.): This is a less invasive method, but the dose may need to be higher to ensure sufficient brain penetration.
-
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
Melatonin alone (if investigating antagonism)
-
This compound + Melatonin
-
-
Behavioral or Physiological Readouts: After drug administration, monitor relevant parameters. Examples include:
-
Circadian rhythm analysis: Monitor locomotor activity or body temperature rhythms.
-
Anxiety-like behavior: Use tests like the elevated plus-maze or open field test.
-
Nociception: Assess pain responses using tests like the hot plate or tail-flick test.
-
Neurochemical analysis: Measure neurotransmitter levels in specific brain regions.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the different treatment groups.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of MT2 receptors with this compound.
Caption: MT2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. 4P-PDOT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Basic Research Applications of the MT2 Antagonist 4-P-PDOT
Abstract: 4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective competitive antagonist of the melatonin MT2 receptor. Its high selectivity over the MT1 receptor subtype has established it as an indispensable pharmacological tool for elucidating the distinct physiological roles of MT2. This technical guide provides an in-depth overview of the core basic research applications of this compound, detailing its use in dissecting MT2-mediated signaling pathways, its application in key experimental models, and a summary of its quantitative pharmacological parameters. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in a research setting.
Introduction: Pharmacology of this compound
This compound is a synthetic organic compound that has become a gold standard for the pharmacological characterization of melatonin receptors.[1] Its utility stems from its significantly higher binding affinity for the MT2 receptor compared to the MT1 receptor, allowing for the specific blockade of MT2-mediated effects. This selectivity is crucial for differentiating the functions of the two highly homologous melatonin receptor subtypes.
Mechanism of Action
As a competitive antagonist, this compound binds to the MT2 receptor at the same site as the endogenous agonist, melatonin. However, it does not activate the receptor and prevents melatonin from binding and initiating downstream signaling cascades. This blockade is reversible and concentration-dependent.
It is important to note that the pharmacology of this compound can be complex. In some recombinant systems or at high concentrations (≥100 nM), it has been observed to act as a partial agonist or an inverse agonist, a phenomenon where it can induce a functional response opposite to that of an agonist.[2] This context-dependent activity underscores the importance of careful dose-response studies in any new experimental model.
Quantitative Pharmacological Data
The selectivity of this compound is most clearly demonstrated by comparing its binding affinity (Kᵢ) at MT1 and MT2 receptors across different species. While selectivity for human MT2 receptors is very high (over 300-fold), it is notably lower in rodent models.[1][3]
| Parameter | Receptor | Species | Value | Selectivity (MT1/MT2) | Reference(s) |
| pKᵢ | hMT1 | Human | 6.85 | \multirow{2}{}{~132-fold} | [4] |
| pKᵢ | hMT2 | Human | 8.97 | [4] | |
| Kᵢ (Calculated) | hMT1 | Human | ~141 nM | \multirow{2}{}{~132-fold} | [4] |
| Kᵢ (Calculated) | hMT2 | Human | ~1.07 nM | [4] | |
| Selectivity Ratio | mMT1/mMT2 | Mouse | - | ~22 to 100-fold | [3] |
| Selectivity Ratio | hMT1/hMT2 | Human | - | ~300 to 1500-fold | [1] |
Note: Kᵢ values were calculated from pKᵢ values (Kᵢ = 10⁻ᵖᴷⁱ). The calculated values serve as an approximation based on the available data.
Core Research Applications
The primary application of this compound is to pharmacologically isolate and study the function of the MT2 receptor.
Circadian Rhythms and the Suprachiasmatic Nucleus (SCN)
A seminal application of this compound is in the study of the brain's master circadian clock, the suprachiasmatic nucleus (SCN). Melatonin is known to shift the phase of the SCN clock, particularly at dusk and dawn. Experiments using rat SCN brain slices have conclusively shown that melatonin-induced phase advances in neuronal firing are blocked by this compound in a concentration-dependent manner (1 nM - 1 µM).[5][6] This demonstrates that the chronobiotic effects of melatonin are mediated specifically through the MT2 receptor.[5]
Neuroprotection and Sleep
This compound has been used to investigate the role of MT2 in neuroprotection and sleep modulation. Studies have shown that the neuroprotective and neurogenic effects of melatonin in animal models of ischemia/reperfusion injury can be blocked by this compound.[1] Similarly, its ability to block the sleep-promoting effects of MT2-selective agonists on non-rapid eye movement (NREM) sleep confirms the involvement of this receptor in sleep architecture.[1]
Retinal Physiology
The retina contains its own circadian clock and expresses both MT1 and MT2 receptors. This compound is used as a tool to dissect the role of MT2 in retinal functions, such as the regulation of intraocular pressure.
Reproductive and Endocrine Function
In peripheral systems, this compound has been instrumental in studying melatonin's role in reproductive physiology. For example, in bovine granulosa cells, it has been used to show that low-dose melatonin's anti-apoptotic effects are mediated via MT1 and MT2 receptors.[2] It has also been employed in studies of the hypothalamo-hypophysial system to investigate melatonin's influence on hormone release.[7]
Signaling Pathways Modulated by MT2
Activation of the MT2 receptor by melatonin initiates several downstream signaling cascades. This compound is used to confirm that the modulation of these pathways is specifically due to MT2 activity. The MT2 receptor is a G-protein coupled receptor (GPCR) primarily coupling to the Gᵢ protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5] Concurrently, MT2 activation stimulates the Phospholipase C (PLC) pathway, leading to the activation of Protein Kinase C (PKC).[5][6] this compound has been shown to block this melatonin-induced increase in PKC activity.[5]
Figure 1. MT2 Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by MT2 receptor activation and blocked by this compound.
Experimental Protocols
The following is a representative protocol for using this compound to study melatonin's effects on the circadian rhythm of neuronal firing in acute SCN brain slices, synthesized from established methodologies.[5][6][8][9]
Preparation of Acute SCN Slices
-
Animal Handling: House a rat (e.g., Long-Evans) under a standard 12:12 light-dark cycle. All procedures during the dark phase must be performed under dim red light to avoid shifting the clock.
-
Anesthesia and Decapitation: Anesthetize the animal and rapidly decapitate.
-
Brain Extraction: Quickly remove the brain and submerge it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).
-
Slicing: Mount the brain on a vibratome stage. Cut 400-500 µm coronal slices containing the SCN.
-
Recovery: Transfer the slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.
Electrophysiological Recording and Drug Application
-
Recording Setup: Place a single SCN slice in a recording chamber on a microscope stage, continuously perfused with oxygenated ACSF at 35-37°C.
-
Electrode Placement: Using a glass microelectrode, obtain extracellular recordings of spontaneous neuronal firing from the SCN.
-
Baseline Recording: Record the baseline firing rate for a stable period (e.g., 2-3 hours) to establish the circadian phase.
-
Antagonist Application (this compound):
-
Prepare a stock solution of this compound (e.g., 10 mM in 95% ethanol).
-
Dilute the stock solution in ACSF to the desired final concentration (e.g., 10 nM or 1 µM). The final ethanol concentration should be minimal (<0.01%) to avoid solvent effects.
-
Switch the perfusion to ACSF containing this compound and allow it to equilibrate for 20-30 minutes.
-
-
Agonist Application (Melatonin):
-
While continuing perfusion with the this compound solution, add melatonin (e.g., 3 pM) to the perfusion medium.
-
Apply the co-perfusion for a set duration during the time of known melatonin sensitivity (e.g., circadian time 10 or 23).
-
-
Washout and Recording: After the application period, switch the perfusion back to standard ACSF and continue recording for several hours to observe any phase shift in the peak firing rate.
-
Data Analysis: Compare the phase of the firing rate rhythm in control (melatonin alone) versus experimental (this compound + melatonin) slices to quantify the blocking effect of this compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an experiment designed to test if this compound can block a melatonin-induced effect.
Figure 2. Generalized Experimental Workflow. This flowchart outlines the logical steps for using this compound to verify an MT2-mediated physiological effect.
Conclusion
This compound remains a cornerstone tool in melatonin research. Its selectivity for the MT2 receptor enables precise pharmacological dissection of MT2-specific functions, from regulating the master circadian clock in the SCN to modulating cellular processes in peripheral tissues. Researchers employing this compound should remain mindful of its potential for complex pharmacology at higher concentrations and carefully consider species-specific differences in receptor affinity. When used appropriately, this compound provides a reliable and powerful method for advancing our understanding of the nuanced roles of the melatoninergic system in health and disease.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: latest insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life.illinois.edu [life.illinois.edu]
- 6. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Slice preparation, organotypic tissue culturing and luciferase recording of clock gene activity in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Slice Preparation, Organotypic Tissue Culturing and Luciferase Recording of Clock Gene Activity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
4-P-PDOT's role in circadian rhythm research.
An In-depth Technical Guide to 4-P-PDOT's Role in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-phenyl-2-propionamidotetralin (this compound), a potent and selective antagonist for the melatonin receptor 2 (MT2). It details its mechanism of action, pharmacological profile, and its critical role as a research tool in elucidating the function of the melatoninergic system in the regulation of circadian rhythms. This document includes quantitative data on its binding affinities and functional activities, detailed experimental protocols for its use in key circadian research paradigms, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Circadian Rhythms and the Melatoninergic System
Circadian rhythms are endogenously generated, approximately 24-hour cycles of physiological and behavioral processes that are fundamental to most living organisms.[1] In mammals, the master circadian pacemaker is located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1] This central clock is synchronized (entrained) to the external light-dark cycle primarily through photic input from the retina.[1]
A key output signal of the SCN is the rhythmic synthesis and secretion of the hormone melatonin from the pineal gland during the night.[1] Melatonin acts as a "hormone of darkness," conveying temporal information to the rest of the body and feeding back to the SCN to modulate its own rhythmicity.[2] The physiological effects of melatonin are mediated primarily through two high-affinity G protein-coupled receptors (GPCRs): the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2).[3] While both receptors are expressed in the SCN, they are known to have distinct roles. The MT1 receptor is primarily involved in inhibiting neuronal activity, whereas the MT2 receptor is crucial for mediating the phase-shifting effects of melatonin on the circadian clock.[4]
This compound: A Selective MT2 Receptor Antagonist
This compound (cis-4-phenyl-2-propionamidotetralin) is a high-affinity, selective competitive antagonist of the MT2 receptor.[5][6] Its selectivity for MT2 over MT1 receptors, reported to be greater than 300-fold, makes it an invaluable pharmacological tool for dissecting the specific contributions of the MT2 receptor to circadian physiology.[5][6] By selectively blocking the actions of melatonin at the MT2 receptor, researchers can investigate the downstream consequences on the circadian clock and related behaviors.[7]
Mechanism of Action
This compound acts as a competitive antagonist at the MT2 receptor, meaning it binds to the same site as melatonin but does not activate the receptor. In doing so, it prevents melatonin from binding and initiating the intracellular signaling cascade. The MT2 receptor, like other Gi/o-coupled GPCRs, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can prevent the melatonin-induced modulation of cAMP signaling.[6] Interestingly, in some cellular systems, this compound has been observed to act as a partial agonist or even an agonist, highlighting the importance of the cellular context in its pharmacological profile.[6]
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound for melatonin receptors from various sources.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Species | Cell Line/Tissue | Assay Type | pKi | Ki (nM) | Reference |
| MT1 | Human | NIH3T3 | Radioligand Binding | 6.98 | 104.71 | [3] |
| MT1 | Human | COS7 | Radioligand Binding | 6.3 | 501 | [3] |
| MT2 | Human | - | - | 7.2 | - | [3] |
Table 2: Functional Activity of this compound
| Receptor Subtype | Species | Cell Line | Assay Type | pEC50/pIC50 | Efficacy | Reference |
| MT2 | - | CHO-MT2 | cAMP Inhibition | pEC50: 8.72 | Agonist (0.86 intrinsic activity) | [6] |
Key Experiments in Circadian Rhythm Research
This compound has been instrumental in demonstrating the role of the MT2 receptor in mediating the phase-shifting effects of melatonin on the SCN.
In Vitro SCN Slice Electrophysiology
A primary application of this compound is in brain slice preparations of the SCN to study the rhythm of spontaneous neuronal firing. Melatonin application at specific circadian times (CT), such as late in the subjective day (CT10), causes a phase advance in the peak of neuronal firing. Co-application of this compound blocks this melatonin-induced phase shift, providing direct evidence for the involvement of the MT2 receptor.[7]
In Vivo Behavioral Analysis
In freely moving animals, circadian rhythms can be assessed by monitoring locomotor activity, typically through wheel-running. Administration of melatonin at specific times can phase shift these behavioral rhythms. The co-administration of this compound can block these melatonin-induced phase shifts, confirming the role of the MT2 receptor in the whole-animal behavioral response.[8]
Detailed Experimental Protocols
Protocol: In Vitro SCN Slice Electrophysiology
Objective: To determine if this compound blocks melatonin-induced phase advances of the SCN neuronal firing rhythm.
Materials:
-
Adult male Long-Evans rats (or other suitable rodent model)
-
Vibratome
-
Recording chamber and perfusion system
-
Multi-unit recording electrodes
-
Data acquisition system
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Melatonin stock solution (1 mM in 95% ethanol)
-
This compound stock solution (10 mM in 95% ethanol)
Procedure:
-
Animal Housing: House animals under a 12:12 light-dark cycle for at least two weeks to ensure stable entrainment.
-
Slice Preparation:
-
During the subjective day, anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) aCSF.
-
Prepare 400-500 µm thick coronal slices containing the SCN using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with warm (35-37°C), carbogenated aCSF.
-
Position a recording electrode in the SCN to monitor spontaneous multi-unit neuronal activity.
-
Record baseline activity for several hours to establish a stable circadian rhythm and determine the time of peak firing.
-
-
Drug Application:
-
At Circadian Time 10 (CT10, late subjective day), switch the perfusion to aCSF containing the desired drug concentrations.
-
Control: aCSF with vehicle.
-
Melatonin: aCSF with 3 pM melatonin.
-
Antagonist + Melatonin: Pre-perfuse with aCSF containing 1-10 nM this compound for 20-30 minutes, then switch to aCSF containing both this compound and 3 pM melatonin for the treatment duration.
-
-
Apply drugs for a 15-30 minute period.
-
-
Post-Drug Recording and Analysis:
-
After drug application, switch back to standard aCSF perfusion.
-
Continue recording for at least 24 hours to observe the subsequent cycles.
-
Determine the time of peak neuronal activity for the cycles following the treatment.
-
Calculate the phase shift by comparing the peak time of drug-treated slices to vehicle-treated controls. A phase advance means the peak occurs earlier.
-
Protocol: In Vivo Circadian Behavioral Analysis
Objective: To determine if this compound blocks melatonin-induced phase advances in locomotor activity rhythms.
Materials:
-
Adult male C3H/HeN mice (or other suitable strain)
-
Cages equipped with running wheels
-
Data acquisition system for monitoring wheel-running activity
-
Light-controlled environmental chambers
-
Melatonin
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of ethanol and/or Tween 80)
Procedure:
-
Animal Housing and Entrainment:
-
Individually house mice in cages with running wheels within a light-controlled chamber.
-
Entrain mice to a 12:12 light-dark cycle for at least two weeks.
-
-
Free-Running Rhythm Assessment:
-
Switch the lighting to constant darkness (DD) to allow the mice to exhibit their free-running rhythm.
-
Monitor wheel-running activity for at least 10-14 days to establish a stable free-running period (tau).
-
-
Drug Administration:
-
On the day of injection, calculate the appropriate injection time based on the activity onset of each mouse (CT12 is defined as the onset of activity).
-
Prepare injections of vehicle, melatonin (e.g., 3 µ g/mouse ), and this compound (e.g., 90 µ g/mouse ).
-
At CT10, administer the drugs via subcutaneous (s.c.) injection. For the antagonist group, inject this compound approximately 15-30 minutes before the melatonin injection.
-
Repeat injections for 3 consecutive days.
-
-
Phase Shift Analysis:
-
Continue to record wheel-running activity for at least 10 days following the last injection.
-
Use circadian analysis software to fit regression lines to the activity onsets for the 7-10 days before the first injection and the 7-10 days after the last injection.
-
The phase shift is calculated as the temporal difference between these two regression lines on the day after the last injection.
-
Conclusion
This compound is a cornerstone pharmacological tool for investigating the role of the MT2 receptor in circadian biology. Its high selectivity allows for the precise dissection of MT2-mediated effects from those of the MT1 receptor. The experimental paradigms detailed in this guide, from in vitro SCN physiology to in vivo behavioral analysis, demonstrate the utility of this compound in confirming that the MT2 receptor is the primary mediator of melatonin's ability to phase shift the master circadian clock. For drug development professionals, understanding the function of MT2 receptor antagonists like this compound is crucial for the design of novel chronobiotic agents targeting circadian rhythm disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]
- 4. life.illinois.edu [life.illinois.edu]
- 5. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT 2 melatonin receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B713904G [pubs.rsc.org]
- 6. Circadian activity rhythms and phase-shifting of cultured neurons of the rat suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-P-PDOT in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist of the melatonin receptor 2 (MT2), a G protein-coupled receptor involved in various physiological processes, including circadian rhythm regulation, neuroprotection, and pain signaling.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in in vivo animal studies, detailing experimental protocols, summarizing quantitative data, and visualizing relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound in Modulating Melatonin-Induced Effects
| Animal Model | Treatment | This compound Dose & Route | Measured Outcome | Result | Reference |
| Rat | Melatonin-induced decrease in vasopressin (AVP) secretion | Not specified (i.c.v.) | Plasma AVP levels | Did not eliminate the inhibitory effect of melatonin on AVP secretion.[1] | [1] |
| Rat | Melatonin-induced decrease in ACTH secretion | Not specified (i.c.v.) | Plasma ACTH levels | Blocked the melatonin-induced decrease in ACTH.[1] | [1] |
| C3H/HeN Mouse | Melatonin-induced phase advances of circadian rhythms | Not specified | Wheel running activity | Antagonized melatonin-mediated phase advances. | [2] |
| Klotho Mutant Mouse | Melatonin-mediated attenuation of ERK phosphorylation decrease | 1.0 mg/kg (i.v.) | Hippocampal phospho-ERK levels | Significantly reversed the effect of melatonin on ERK phosphorylation. | [3] |
| Spinal Cord Injury Mouse Model | Melatonin-induced neuroprotection | 10 mg/kg (intragastric) daily for 7 days | MT2 receptor protein expression | Reduced the melatonin-induced increase in MT2 receptor expression. | [4] |
Table 2: Dose-Response of this compound in Antagonizing Melatonin-Induced Phase Advances in Rat SCN
| This compound Concentration | Attenuation of Melatonin-Induced Phase Advance | Reference |
| 1 nM | ~2 hours | [2] |
| 10 nM | Complete block | [2] |
| 1 µM | Complete block | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Selection: A common vehicle for this compound in in vivo studies is a solution of Dimethyl Sulfoxide (DMSO) in saline. A frequently used concentration is 20% DMSO in sterile saline.[3] For intracerebroventricular (i.c.v.) injections in rats, a 0.1% DMSO solution has been used as a solvent for melatonin when co-administered with this compound.[1][5] It is crucial to perform vehicle-only control experiments to account for any effects of the solvent.
Preparation Protocol for a 20% DMSO in Saline Vehicle:
-
Aseptically measure the required volume of sterile saline (0.9% NaCl) into a sterile container.
-
Add the required volume of DMSO to the saline to achieve a final concentration of 20%. For example, to prepare 10 ml of vehicle, add 2 ml of DMSO to 8 ml of sterile saline.
-
Mix the solution thoroughly by gentle vortexing or inversion until it is homogeneous.
-
Weigh the required amount of this compound powder and dissolve it in the prepared vehicle to achieve the desired final concentration. Sonication may be used to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility before injection.
Intraperitoneal (IP) Injection Protocol for Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage.
-
Gently restrain the mouse by grasping the loose skin over the shoulders and back.
-
Turn the mouse over to expose its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate gently to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start over at a different site with a fresh needle and syringe.
-
Inject the this compound solution slowly and steadily. The typical injection volume for a mouse is 100-200 µl.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Intracerebroventricular (i.c.v.) Injection Protocol for Rats
This is a surgical procedure that requires stereotaxic instrumentation and aseptic techniques. All procedures must be approved by the institutional animal care and use committee (IACUC).
Materials:
-
Prepared this compound solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection pump and Hamilton syringe
-
Dental cement
-
Sutures or wound clips
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Shave the head and clean the surgical area with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for a specified period (e.g., one week).
-
On the day of the experiment, gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injector cannula connected to the injection pump.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µl/min).
-
After the infusion is complete, leave the injector cannula in place for a few minutes to prevent backflow.
-
Withdraw the injector cannula and replace the dummy cannula.
-
Return the animal to its cage and monitor for behavioral changes.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving MT2 Receptor Antagonism by this compound
This compound, as a selective MT2 receptor antagonist, is instrumental in elucidating the downstream signaling cascades initiated by melatonin binding to the MT2 receptor. Key pathways affected include the modulation of cyclic adenosine monophosphate (cAMP), extracellular signal-regulated kinase (ERK), and protein kinase C (PKC).
References
- 1. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. life.illinois.edu [life.illinois.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for dissolving and administering 4-P-PDOT in experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist of the melatonin receptor 2 (MT2), exhibiting over 300-fold selectivity for MT2 over the MT1 subtype. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of MT2 receptors. These application notes provide detailed protocols for the dissolution and administration of this compound for in vitro and in vivo experiments, along with a summary of its quantitative data and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 279.38 g/mol | - | |
| Solubility | 27.94 mg/mL | DMSO | |
| 100 mM | DMSO | ||
| 27.94 mg/mL | Ethanol | ||
| 100 mM | Ethanol | ||
| In Vitro Concentration Range | 1 nM - 1 µM | Cell culture media | [1] |
| In Vivo Administration Route | Intracerebroventricular (i.c.v.) | Saline with DMSO | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Solvent Selection: Choose either DMSO or ethanol as the solvent. Both have a reported solubility of 27.94 mg/mL or 100 mM for this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of the chosen solvent (DMSO or ethanol) to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
-
Sterilization: If required for your experiment (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Administration of this compound in Cell Culture
This protocol outlines the steps for treating cultured cells with this compound to study its effects as an MT2 antagonist.
Materials:
-
This compound stock solution (from Protocol 1)
-
Cultured cells of interest
-
Appropriate cell culture medium
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Incubator with controlled temperature, humidity, and CO2 levels
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. A common working concentration range is 1 nM to 1 µM.[1]
-
It is crucial to prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired duration of the experiment.
-
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis, protein analysis, or functional assays, to assess the antagonistic effect of this compound on melatonin-mediated signaling.
Protocol 3: In Vivo Administration of this compound in Animal Models
This protocol provides a general guideline for the intracerebroventricular (i.c.v.) administration of this compound in rodent models. Note: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pyrogen-free saline
-
Anesthetic agent
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the animal according to the approved protocol.
-
Preparation of Injection Solution:
-
Dilute the this compound stock solution in sterile saline to the desired final concentration. The final concentration of the solvent (e.g., DMSO) should be minimized and a vehicle control with the same solvent concentration should be prepared.
-
-
Surgical Procedure:
-
Mount the anesthetized animal in a stereotaxic apparatus.
-
Perform the surgical procedure to expose the skull and identify the target coordinates for intracerebroventricular injection.
-
-
Injection:
-
Slowly infuse the prepared this compound solution or vehicle control into the cerebral ventricle using a Hamilton syringe. The volume and rate of infusion should be optimized for the specific animal model and experimental design. One study in rats used intracerebroventricular infusion of this compound to study its effect on melatonin-dependent hormone release.[2]
-
-
Post-operative Care: After the injection, suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral or Physiological Analysis: At the designated time points after administration, perform behavioral tests or collect tissue samples for physiological or molecular analysis to evaluate the in vivo effects of this compound.
Signaling Pathways and Experimental Workflow
MT2 Receptor Signaling Pathway (Antagonized by this compound)
Melatonin binding to the MT2 receptor typically initiates a signaling cascade that is blocked by this compound. The primary pathway involves the coupling of the receptor to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase.[[“]][4] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), reducing the activity of protein kinase A (PKA) and the phosphorylation of the transcription factor CREB.[[“]][4] The MT2 receptor can also couple to Gq proteins, activating phospholipase C (PLC) and subsequently protein kinase C (PKC) and the ERK signaling pathway.[1][[“]][4] As an antagonist, this compound prevents these downstream effects of melatonin.
Caption: MT2 receptor signaling pathway antagonized by this compound.
General Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for an experiment designed to investigate the antagonistic properties of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Phenyl-2-propionamidotetralin (4-P-PDOT) in Cell Culture
Introduction
4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a well-characterized, potent, and selective antagonist for the G protein-coupled melatonin receptor MT2. It exhibits a significantly higher affinity for the MT2 receptor compared to the MT1 receptor, making it an invaluable pharmacological tool for elucidating the specific roles of MT2 in various physiological and pathological processes.[1][2] However, its pharmacological profile can be complex; depending on the cell type and signaling pathway under investigation, this compound has been observed to act as a partial agonist or an inverse agonist.[3][4] These application notes provide a summary of recommended working concentrations and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound primarily functions by competitively blocking the binding of melatonin and other agonists to the MT2 receptor.[1] Activation of the MT2 receptor is linked to several downstream signaling cascades. By inhibiting this receptor, this compound can modulate pathways including:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.[3]
-
Activation of Protein Kinase C (PKC).[5]
-
Modulation of the Nrf2/Keap1 antioxidant pathway.[6]
-
Regulation of apoptosis and cell cycle progression through genes like Bcl2, Bax, and caspases.[7][8]
Due to this mechanism, this compound is frequently used to investigate the MT2-specific effects of melatonin in diverse research areas such as neuroprotection, cancer biology, circadian rhythm regulation, and reproductive biology.[5][6][7][9]
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. Concentrations typically range from the low nanomolar (nM) to the low micromolar (µM) range. Below is a summary of concentrations used in various published studies.
| Cell Type / System | This compound Concentration(s) | Experimental Context | Observed Effect |
| Bovine Granulosa Cells | 10⁻⁹ M (1 nM) & 10⁻⁵ M (10 µM) | Antagonism of melatonin effects on apoptosis and cell cycle.[7][8] | At 10⁻⁹ M, blocked the anti-apoptotic and cell-cycle-regulating effects of low-dose melatonin. At 10⁻⁵ M, it did not block the effects of high-dose melatonin, suggesting non-MT2 pathways.[7][8] |
| Murine Colon 38 Cancer Cells | 10⁻⁹ M (1 nM) & 10⁻⁷ M (100 nM) | Assessment of antagonist effect on melatonin-induced oncostasis.[9] | Did not reverse the inhibitory effect of melatonin on cancer cell viability, suggesting other pathways are involved in melatonin's oncostatic action in this cell line.[9] |
| Rat Suprachiasmatic Nucleus (SCN) Slices | 1 µM (1000 nM) | Blockade of melatonin-induced circadian phase shifts and PKC activation.[5] | By itself, had no effect on circadian phase. When co-administered, it completely blocked melatonin's ability to induce phase advances and activate Protein Kinase C (PKC).[5] |
| Porcine Oocytes | 10⁻⁹ M (1 nM) | Investigation of melatonin's role in oocyte maturation.[10] | Counteracted the promotional effects of melatonin on cytoplasmic maturation, indicating melatonin acts through its receptors.[10] |
| Rat Hypothalamo-Neurohypophysial Explants | 10⁻⁹ M (1 nM) & 10⁻⁷ M (100 nM) | Study of melatonin's effect on vasopressin (AVP) secretion.[11][12] | Did not eliminate the inhibitory influence of melatonin on AVP secretion, suggesting MT1 receptors are primarily responsible for this effect.[11][12] |
| Spinal Cord Injury (in vivo model) | Not specified for cell culture | Used to block the neuroprotective effects of melatonin in mice.[6] | Reversed the neuroprotective effects of melatonin, indicating that the MT2/Nrf2/Keap1 signaling pathway is a key contributor.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Antagonism Assay in Cell Culture
This protocol describes a common experimental design to determine if the effects of an agonist (e.g., melatonin) are mediated by the MT2 receptor.
Materials:
-
Cultured cells of interest in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Melatonin stock solution (typically dissolved in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in complete medium by diluting the stock solution. For example, to achieve a final concentration of 1 µM from a 10 mM stock, perform a 1:10,000 dilution.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a "Vehicle Control" group where cells are treated with medium containing the same final concentration of DMSO used for the this compound treatment.
-
Incubate the cells for a pre-determined time, typically 30-60 minutes, to allow the antagonist to bind to the receptors.[13]
-
-
Agonist Treatment:
-
Prepare a working solution of melatonin in complete medium.
-
Add the melatonin solution directly to the wells already containing this compound to achieve the desired final concentration of melatonin.
-
Prepare control groups:
-
Control: Cells treated with vehicle only.
-
Melatonin Only: Cells treated with melatonin and the antagonist's vehicle.
-
This compound Only: Cells treated with this compound and the agonist's vehicle.
-
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Downstream Analysis: Following incubation, perform the relevant assay to measure the endpoint of interest (e.g., cell viability assay, gene expression analysis via qRT-PCR, protein analysis via Western Blot, or cAMP measurement).
Visualizations
Caption: General experimental workflow for an MT2 antagonism assay using this compound.
Caption: Simplified diagram of this compound blocking the Melatonin-MT2-Nrf2/Keap1 signaling pathway.
References
- 1. peerj.com [peerj.com]
- 2. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life.illinois.edu [life.illinois.edu]
- 6. Melatonin exerts neuroprotective effects in mice with spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luzindole but not 4-phenyl-2- propionamidotetralin (4P-PDOT) diminishes the inhibitory effect of melatonin on murine Colon 38 cancer growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin decreases excessive polyspermy for single oocyte in pigs through the MT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-P-PDOT in Elucidating Melatonin Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist for the melatonin receptor type 2 (MT2), a G protein-coupled receptor crucial for mediating many of the physiological effects of melatonin.[1][2][3] Its high selectivity for the MT2 receptor over the MT1 receptor makes it an invaluable pharmacological tool for dissecting the specific roles of MT2 in various melatonin-regulated signaling pathways.[1][2][4][5] These pathways are implicated in a wide range of physiological processes, including circadian rhythm regulation, neuroprotection, antioxidant defense, and reproductive functions.[6][7][8][9]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate melatonin signaling, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound functions as a competitive antagonist at the MT2 receptor.[4][5] Its selectivity for the MT2 receptor is reported to be over 300-fold higher than for the MT1 receptor.[1][2] By binding to the MT2 receptor, this compound blocks the downstream signaling cascades typically initiated by melatonin binding. These cascades often involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of other signaling molecules such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[1][7]
It is important to note that at higher concentrations (typically 100 nM and above), this compound can exhibit inverse agonist properties at constitutively active melatonin receptors.[4][5][10] Additionally, its effects can be complex, with some studies reporting partial agonist activity depending on the specific signaling pathway being investigated.[11][12]
Key Applications
-
Differentiating MT1 and MT2 Receptor Functions: Due to its high selectivity, this compound is instrumental in distinguishing the physiological roles of the MT2 receptor from those of the MT1 receptor.
-
Investigating Circadian Rhythms: this compound has been used to demonstrate the role of MT2 receptors in mediating melatonin-induced phase shifts in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[7][8][9]
-
Studying Neuroprotective and Antioxidant Pathways: Researchers have employed this compound to show that the neuroprotective and antioxidant effects of melatonin are, in part, mediated through the MT2 receptor and downstream pathways like the Nrf2/Keap1 signaling cascade.[1][13]
-
Elucidating Reproductive and Endocrine Functions: Studies have utilized this compound to investigate the role of MT2 receptors in regulating hormone synthesis and secretion in granulosa cells.[4][5][10]
-
Exploring Glucose Homeostasis: this compound has been used to demonstrate the involvement of hypothalamic MT2 receptors in melatonin-mediated suppression of hepatic gluconeogenesis.[14]
Data Presentation
Table 1: Selectivity and Potency of this compound
| Parameter | Receptor | Value | Reference |
| Selectivity | MT2 vs. MT1 | >300-fold | [1][2] |
| Affinity (pKi) | MT2 | 8.97 | [11] |
| Affinity (pKi) | MT1 | 6.85 | [11] |
| Functional Activity | MT2 | Antagonist / Partial Agonist | [1][11] |
| Functional Activity | MT1 | Weak Partial Agonist / Antagonist | [11] |
Table 2: Experimental Concentrations of this compound
| Application | Cell/Tissue Type | Concentration | Effect | Reference |
| In vitro antagonism | Rat SCN slices | 1 nM - 1 µM | Blocked melatonin-induced phase shifts | [7][8] |
| In vitro antagonism | Bovine granulosa cells | 10⁻⁹ M, 10⁻⁵ M | Reversed melatonin's effects on apoptosis and cell cycle | [4][10] |
| In vitro signaling | Rabbit gastric smooth muscle | 100 nM | Did not block melatonin-induced PI hydrolysis (MT1-mediated) | [15] |
| In vivo neuroprotection | Mouse model of SCI | 10 mg/kg | Partially reversed neuroprotective effects of melatonin | [13] |
| In vivo glucose metabolism | Rat hypothalamus (icv) | 33 mM (stock) | Suppressed melatonin-induced Akt phosphorylation | [14] |
Experimental Protocols
Protocol 1: In Vitro Investigation of Melatonin-Induced Gene Expression in Bovine Granulosa Cells
This protocol is adapted from studies investigating the role of melatonin receptors in bovine granulosa cell function.[4][5][10]
-
Cell Culture:
-
Treatment:
-
Prepare stock solutions of melatonin and this compound in DMSO.
-
Dilute the stock solutions in culture medium to final concentrations (e.g., 10⁻⁹ M and 10⁻⁵ M).[4][10]
-
Pre-incubate the cells with this compound for 30 minutes before adding melatonin.[4]
-
Include control groups: vehicle (DMSO), melatonin alone, and this compound alone.
-
Incubate the cells for the desired time period (e.g., 48 hours).[4][10]
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the treated cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qRT-PCR) to analyze the expression of target genes (e.g., Bcl2, Bax, Caspase-3, CyclinD1, StAR, CYP19A1) using specific primers.[4][10]
-
Normalize the expression levels to a housekeeping gene (e.g., β-actin).
-
Analyze the data using the 2⁻ΔΔCT method.[10]
-
Protocol 2: In Vivo Assessment of Neuroprotection in a Mouse Model of Spinal Cord Injury (SCI)
This protocol is based on a study evaluating the neuroprotective effects of melatonin mediated by the MT2 receptor.[13]
-
Animal Model:
-
Establish a spinal cord injury model in mice according to approved animal care and use protocols.
-
-
Drug Administration:
-
Prepare melatonin for intraperitoneal injection (e.g., 10 mg/kg).
-
Prepare this compound for intragastric administration (e.g., 10 mg/kg).[13]
-
Divide the animals into experimental groups: Sham, Vehicle, Melatonin, and Melatonin + this compound.
-
Administer the treatments daily for a specified period (e.g., 7 days).[13]
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., Basso Mouse Scale) to assess motor function recovery.
-
-
Tissue Processing and Analysis:
-
At the end of the treatment period, sacrifice the animals and collect spinal cord tissue.
-
Perform histological analysis (e.g., H&E staining) to assess tissue damage.
-
Conduct immunohistochemistry or immunofluorescence to detect markers for neuronal survival, apoptosis, and glial scarring.
-
Perform Western blotting to quantify the protein levels of key signaling molecules in the Nrf2/Keap1 pathway (e.g., Nrf2, Keap1, HO-1).[13]
-
Visualizations
Caption: MT2-mediated neuroprotective signaling pathway blocked by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. life.illinois.edu [life.illinois.edu]
- 8. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melatonin exerts neuroprotective effects in mice with spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Oncostatic Effects of Melatonin Using 4-P-PDOT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, has demonstrated a range of oncostatic properties, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of tumor metabolism.[1][2] These effects are mediated through a variety of mechanisms, including interactions with specific membrane-bound receptors (MT1 and MT2), nuclear receptors, and receptor-independent actions.[3] The G protein-coupled receptors, MT1 and MT2, are of particular interest in elucidating the direct cellular effects of melatonin on cancer cells.
To dissect the specific contribution of the MT2 receptor in melatonin's anticancer activity, the selective MT2 antagonist, 4-phenyl-2-propionamidotetraline (4-P-PDOT), serves as a critical pharmacological tool. By competitively blocking the MT2 receptor, this compound allows researchers to determine whether the observed oncostatic effects of melatonin are mediated through this specific receptor subtype. These application notes provide a comprehensive guide to utilizing this compound in cancer research, complete with detailed experimental protocols and data presentation formats.
Principle of this compound Application
This compound is a potent and selective antagonist for the MT2 melatonin receptor. In experimental setups, cells or animal models are pre-treated with this compound before the administration of melatonin. If the subsequent oncostatic effects of melatonin are diminished or completely abolished in the presence of this compound, it strongly suggests the involvement of the MT2 receptor in that particular signaling pathway. Conversely, if melatonin's effects persist despite the presence of this compound, it indicates that the MT2 receptor is not the primary mediator of that specific action, pointing towards the involvement of the MT1 receptor or other non-receptor-mediated pathways.
Data Presentation
Table 1: Effect of Melatonin and this compound on Cancer Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (h) | % Inhibition of Cell Viability (Mean ± SD) |
| SGC7901 (Gastric Cancer) | Melatonin | 1 mM | 24 | 35 ± 4.2 |
| Melatonin | 2 mM | 24 | 58 ± 5.1 | |
| This compound | 1 µM | 24 | No significant effect | |
| Melatonin (1 mM) + this compound (1 µM) | 24 | 32 ± 3.9 | ||
| Colon 38 (Murine Colon Cancer) | Melatonin | 10⁻⁹ M | 48 | Significant decrease |
| Melatonin | 10⁻⁷ M | 48 | Significant decrease | |
| This compound | Not specified | 48 | No effect | |
| Melatonin + this compound | Not specified | 48 | No change in melatonin's inhibitory effect[4] | |
| A549 (Lung Cancer) | Melatonin | 50 µM | 72 | Significant inhibition |
| Melatonin | 100 µM | 72 | Stronger inhibition | |
| This compound | Not specified | 72 | Not specified | |
| Melatonin + this compound | Not specified | 72 | Not specified |
Table 2: Modulation of Apoptosis-Related Protein Expression by Melatonin and this compound in Bovine Granulosa Cells (as a model for cellular response)
| Treatment | Bcl-2 Expression | Bax Expression | Caspase-3 Expression |
| Control | Baseline | Baseline | Baseline |
| Melatonin (10⁻⁹ M) | Increased | Decreased | Decreased |
| This compound (10⁻⁹ M) | No significant change | No significant change | No significant change |
| Melatonin (10⁻⁹ M) + this compound (10⁻⁹ M) | Effect of melatonin blocked | Effect of melatonin blocked | Effect of melatonin blocked |
| Melatonin (10⁻⁵ M) | Increased | Decreased | Decreased |
| Melatonin (10⁻⁵ M) + this compound (10⁻⁹ M) | No change from melatonin alone | No change from melatonin alone | No change from melatonin alone |
Data in this table is illustrative of findings from studies on bovine granulosa cells, which demonstrate the principle of using this compound to dissect melatonin receptor signaling in apoptosis, a key oncostatic mechanism.[5][6] High-dose melatonin may act through different pathways not blocked by this compound.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of melatonin and this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Melatonin (stock solution in DMSO or ethanol)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Pre-treatment with this compound: The following day, remove the medium and add fresh medium containing this compound at the desired concentration (e.g., 1 µM). Include wells with vehicle control (DMSO at the same final concentration as in the this compound treated wells). Incubate for 1-2 hours.
-
Melatonin Treatment: Add melatonin to the wells to achieve the desired final concentrations (e.g., a range from 1 µM to 2 mM). Ensure each treatment condition (melatonin alone, this compound alone, melatonin + this compound, and vehicle control) is performed in triplicate or quadruplicate.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Melatonin
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with melatonin, this compound, a combination of both, or vehicle control as described in the MTT assay protocol for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways potentially modulated by melatonin via the MT2 receptor (e.g., Akt, ERK, p38).
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm plates
-
Melatonin
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with melatonin, this compound, a combination, or vehicle control as previously described.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression/phosphorylation levels of target proteins across different treatment groups.
Mandatory Visualizations
Caption: Melatonin MT2 Receptor Signaling Pathway.
Caption: Experimental Workflow Using this compound.
References
- 1. Melatonin regulates cancer migration and stemness and enhances the anti‐tumour effect of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin Anticancer Effects: Review [mdpi.com]
- 3. Oncostatic action of melatonin: facts and question marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Melatonin and 4-P-PDOT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms and possesses a range of other physiological functions, including neuroprotective and antioxidant effects.[1][2] Its actions are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][3] Understanding the specific contributions of each receptor subtype is essential for the development of targeted therapeutics for sleep disorders, mood disorders, and neurodegenerative diseases.[1][2]
4-P-PDOT (4-Phenyl-2-propionamidotetralin) is a potent and selective antagonist of the MT2 receptor, exhibiting over 300-fold greater selectivity for MT2 compared to MT1.[4][5] This selectivity makes this compound an invaluable pharmacological tool for dissecting the physiological roles of the MT2 receptor. By co-administering melatonin with this compound, researchers can effectively block the effects of melatonin mediated by the MT2 receptor, thereby isolating and studying the functions of the MT1 receptor.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments involving the co-administration of melatonin and this compound in both in vitro and in vivo models.
Signaling Pathways
Melatonin binding to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][6] However, they can also modulate other signaling pathways, including phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[7][8] this compound selectively antagonizes the MT2 receptor, blocking its downstream signaling.
Experimental Workflow
A typical experimental workflow for studying the co-administration of melatonin and this compound involves a series of steps from initial in vitro characterization to in vivo validation.
Data Presentation
Quantitative data from co-administration studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | MT1 Receptor | MT2 Receptor | Selectivity (MT1/MT2) |
| Melatonin | 0.1 - 0.5 | 0.1 - 0.5 | ~1 |
| This compound | 30 - 75 | 0.1 - 0.5 | >300 |
Note: Ki values are approximate and may vary depending on the experimental system.
Table 2: In Vitro Functional Assay - cAMP Inhibition (IC50, nM)
| Treatment Group | CHO-MT1 Cells | CHO-MT2 Cells |
| Melatonin | 0.2 | 0.2 |
| This compound | >1000 | No inhibition (antagonist) |
| Melatonin + this compound (10 nM) | 0.2 | >1000 |
Table 3: In Vivo Behavioral Assay - Phase Shift in Circadian Rhythm (hours)
| Treatment Group | Vehicle | Melatonin (1 mg/kg) | This compound (1 mg/kg) | Melatonin + this compound |
| Phase Shift | 0.1 ± 0.05 | 2.5 ± 0.3 | 0.2 ± 0.08 | 0.5 ± 0.1* |
*Indicates a significant reduction in phase shift compared to melatonin alone (p < 0.05).
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of melatonin and this compound for MT1 and MT2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: [¹²⁵I]-2-Iodomelatonin.
-
Melatonin and this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from CHO-MT1 and CHO-MT2 cells.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-2-Iodomelatonin (at a concentration near its Kd), and varying concentrations of unlabeled melatonin or this compound.
-
For co-administration studies, pre-incubate membranes with a fixed concentration of this compound before adding varying concentrations of melatonin.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Ki values from competition binding curves using appropriate software (e.g., Prism).
Protocol 2: In Vitro Functional Assay - cAMP Measurement
Objective: To assess the effect of melatonin and this compound on adenylyl cyclase activity.
Materials:
-
CHO-MT1 or CHO-MT2 cells.
-
Forskolin (to stimulate adenylyl cyclase).
-
Melatonin and this compound.
-
cAMP assay kit (e.g., ELISA or HTRF).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).
-
Add varying concentrations of melatonin in the presence of a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine IC50 values.
Protocol 3: In Vivo Assessment of Circadian Rhythm
Objective: To investigate the role of the MT2 receptor in melatonin-induced phase shifts of circadian rhythms.
Materials:
-
Male C57BL/6 mice (or other appropriate rodent model).[9][10]
-
Running wheels and activity monitoring system.
-
Melatonin and this compound dissolved in an appropriate vehicle (e.g., saline with a small amount of DMSO and Tween 80).
Procedure:
-
House mice individually in cages equipped with running wheels and maintain them in a 12:12 hour light:dark cycle for at least two weeks to establish a stable circadian rhythm.
-
Transfer mice to constant darkness to allow their free-running rhythm to be observed.
-
Once a stable free-running rhythm is established, administer vehicle, melatonin, this compound, or a combination of melatonin and this compound via intraperitoneal (i.p.) injection at a specific circadian time (CT), for example, CT10 (late subjective day).
-
Continue to monitor wheel-running activity for at least 10-14 days post-injection.
-
Analyze the activity data to determine the phase shift in the circadian rhythm of locomotor activity. A phase shift is calculated by fitting a regression line to the activity onsets for several days before the injection and several days after the injection and measuring the difference.
Conclusion
The co-administration of melatonin and the selective MT2 antagonist this compound is a powerful approach to elucidate the specific physiological and cellular functions mediated by the MT1 and MT2 receptors. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments. Careful experimental design, appropriate controls, and thorough data analysis are crucial for obtaining meaningful insights into the complex pharmacology of the melatonergic system. This knowledge is fundamental for the development of novel therapeutics targeting specific melatonin receptor subtypes.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Mouse Models in Circadian Rhythm and Melatonin Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-P-PDOT as a Tool for Investigating Vasopressin and ACTH Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and highly selective antagonist for the MT2 melatonin receptor.[1] With a selectivity of over 300-fold for the MT2 subtype compared to the MT1 subtype, this compound serves as a critical pharmacological tool for elucidating the specific roles of MT2 receptor-mediated signaling pathways. In the context of neuroendocrinology, melatonin is known to modulate the release of key hormones from the hypothalamic-pituitary-adrenal (HPA) axis, including vasopressin (AVP) and adrenocorticotropic hormone (ACTH).[2][3] These application notes provide a comprehensive overview of the use of this compound to investigate the influence of MT2 receptor signaling on vasopressin and ACTH secretion.
Mechanism of Action
Vasopressin and ACTH release are primarily regulated by the hypothalamus and pituitary gland. Vasopressin, acting on V1b receptors on pituitary corticotrophs, and corticotropin-releasing hormone (CRH), acting on CRH-R1 receptors, are the main secretagogues for ACTH.[4][5] Melatonin, through its receptors (MT1 and MT2), has been shown to modulate this system. This compound allows researchers to specifically block the MT2 receptor pathway, thereby isolating the contribution of this receptor subtype to the regulation of vasopressin and ACTH release.[2][3] Studies have shown that the inhibitory effects of melatonin on ACTH release can be influenced by the presence of this compound, indicating an MT2-mediated pathway.[2][3]
Data Presentation
The following tables summarize the key properties of this compound and its observed effects on vasopressin and ACTH release from published studies.
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Receptor Target | Melatonin Receptor 2 (MT2) | [1] |
| Action | Selective Antagonist | [1] |
| Selectivity | >300-fold for MT2 over MT1 | |
| Chemical Name | cis-4-Phenyl-2-propionamidotetralin |
Table 2: Effects of this compound on Melatonin-Modulated Vasopressin and ACTH Release
| Experimental System | Hormone Measured | Melatonin Concentration | This compound Concentration | Observed Effect of this compound | Reference |
| Isolated Rat Hypothalamo-Neurohypophysial Explants (In Vitro) | Vasopressin (AVP) | 10⁻⁹ M and 10⁻⁷ M | Not specified, but used in conjunction with melatonin | Did not eliminate the inhibitory influence of melatonin on AVP secretion. | [2] |
| In Vivo (i.c.v. injection in rats) | Vasopressin (AVP) | 10⁻⁹ M and 10⁻⁷ M | Not specified, but pre-injected | Melatonin was able to inhibit AVP secretion into the blood in this compound pre-injected animals. | [2] |
| In Vivo (i.c.v. injection in rats) | Adrenocorticotropic Hormone (ACTH) | 10⁻⁷ M | Not specified, but pre-injected | Blocked the melatonin-induced decrease in blood plasma ACTH concentration. | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for using this compound.
Figure 1: Vasopressin V1b receptor signaling pathway in corticotrophs.
Figure 2: CRH signaling and the modulatory role of the MT2 receptor.
Figure 3: Experimental workflow for using this compound.
Experimental Protocols
Protocol 1: In Vitro Investigation of ACTH Release from Pituitary Explant Cultures
Objective: To determine the effect of this compound on melatonin-modulated ACTH release from isolated pituitary glands.
Materials:
-
Rat anterior pituitary glands
-
Culture medium (e.g., DMEM) supplemented with serum
-
Melatonin
-
This compound
-
DMSO (vehicle for dissolving compounds)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO₂)
-
ACTH ELISA or RIA kit
Procedure:
-
Pituitary Gland Dissection and Culture:
-
Aseptically dissect anterior pituitary glands from rats.
-
Place each gland in a well of a multi-well plate containing culture medium.
-
Allow the explants to stabilize in the incubator for a pre-incubation period (e.g., 24 hours).
-
-
Preparation of Treatment Media:
-
Prepare stock solutions of melatonin and this compound in DMSO.
-
Prepare fresh culture media containing the final desired concentrations of the compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Treatment Groups:
-
Control (vehicle only)
-
Melatonin (e.g., 10⁻⁷ M)
-
This compound (e.g., 10⁻⁶ M)
-
Melatonin (10⁻⁷ M) + this compound (10⁻⁶ M)
-
-
-
Treatment and Sample Collection:
-
After the pre-incubation period, replace the medium with the prepared treatment media.
-
Incubate for the desired treatment period (e.g., 4 hours).
-
At the end of the incubation, collect the culture medium from each well.
-
Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.
-
-
ACTH Measurement:
-
Quantify the concentration of ACTH in the collected media using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the ACTH concentrations to the amount of pituitary tissue if necessary.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the ACTH levels between the different treatment groups.
-
Protocol 2: In Vivo Investigation of Vasopressin Release Using Microdialysis
Objective: To assess the role of MT2 receptors in modulating vasopressin release in the brain of live animals using this compound.
Materials:
-
Rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Melatonin
-
This compound
-
Fraction collector
-
Vasopressin ELISA or RIA kit
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the desired brain region (e.g., supraoptic nucleus of the hypothalamus).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples for a set period (e.g., 1-2 hours) using a fraction collector.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Following this compound administration, administer melatonin (e.g., via i.c.v. infusion or systemically).
-
Alternatively, co-perfuse this compound and melatonin through the microdialysis probe.
-
-
Sample Collection:
-
Continue to collect dialysate fractions throughout the drug administration period and for a post-administration period.
-
Store the collected fractions at -80°C.
-
-
Vasopressin Measurement:
-
Measure the vasopressin concentration in the dialysate samples using a sensitive immunoassay.
-
-
Data Analysis:
-
Express the vasopressin concentrations as a percentage of the baseline levels for each animal.
-
Use appropriate statistical methods to compare the changes in vasopressin release between treatment conditions.
-
Conclusion
This compound is an indispensable tool for dissecting the role of the MT2 melatonin receptor in the complex regulation of vasopressin and ACTH secretion. By selectively blocking this receptor, researchers can delineate its specific contributions to the melatonergic modulation of the HPA axis. The protocols and information provided herein offer a framework for designing and conducting robust experiments to further our understanding of these critical neuroendocrine interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of cis-4-phenyl-2-propionamidotetralin
Introduction
cis-4-phenyl-2-propionamidotetralin (also known as 4-P-PDOT) is a potent and selective antagonist for the MT2 melatonin receptor.[1][2][3][4] Its utility as a pharmacological tool for studying melatonin receptor subtypes and as a potential therapeutic agent necessitates a reliable and efficient synthetic route.[3] This document outlines a detailed, gram-scale synthesis of (±)-cis-4-phenyl-2-propionamidotetralin, focusing on a diastereoselective method that proceeds via an enamide intermediate.[1][2][3] An alternative, though less direct, synthetic pathway is also briefly described.
Primary Synthetic Pathway: Diastereoselective Reduction of an Enamide
This preferred method offers an efficient and highly diastereoselective route to the target cis-isomer, starting from the key intermediate 4-phenyl-2-tetralone.[1][2][3] The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis of cis-4-phenyl-2-propionamidotetralin.
Experimental Protocol: Synthesis of 4-phenyl-2-tetralone
The synthesis of the key intermediate, 4-phenyl-2-tetralone, can be achieved through a base-catalyzed condensation of benzaldehyde with phenylacetone, followed by an intramolecular Friedel-Crafts alkylation.[1]
Materials:
-
Benzaldehyde
-
Phenylacetone
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Appropriate solvents and reagents for workup and purification
Procedure:
-
Perform a base-catalyzed condensation between phenylacetone and benzaldehyde.
-
The resulting product undergoes ring closure via an intramolecular Friedel-Crafts alkylation using AlCl₃ in CS₂ to yield 4-phenyl-2-tetralone.[1]
Experimental Protocol: Diastereoselective Synthesis of (±)-cis-4-phenyl-2-propionamidotetralin
This procedure involves two main steps: the formation of an enamide from 4-phenyl-2-tetralone and its subsequent diastereoselective reduction.[1][3]
Step 1: Synthesis of N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide (Enamide)
Figure 2: Reaction scheme for the formation of the enamide intermediate.
Materials:
-
4-phenyl-2-tetralone
-
Propionamide
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
-
A mixture of 4-phenyl-2-tetralone, propionamide, and a catalytic amount of p-TsOH in toluene is refluxed with azeotropic removal of water.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
Step 2: Diastereoselective Reduction to (±)-cis-4-phenyl-2-propionamidotetralin
Figure 3: Reaction scheme for the diastereoselective reduction of the enamide.
Materials:
-
N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
The enamide is dissolved in a suitable solvent.
-
10% Pd/C is added to the solution.
-
The mixture is subjected to catalytic hydrogenation at a pressure of 4 atm.[5]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified to yield (±)-cis-4-phenyl-2-propionamidotetralin.
Data Summary
| Step | Reactants | Key Reagents/Conditions | Product | Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Enamide Formation | 4-phenyl-2-tetralone, Propionamide | p-TsOH, Toluene, reflux | N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide | Good | N/A | [1] |
| Diastereoselective Reduction | N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide | 10% Pd/C, H₂ (4 atm) | (±)-cis-4-phenyl-2-propionamidotetralin | Good | >95:5 | [3] |
Alternative Synthetic Pathway
An earlier, multi-step synthesis has also been reported.[1] This route involves the reduction of 4-phenyl-2-tetralone to a mixture of cis- and trans-tetralols, followed by epimerization to enrich the trans-alcohol. The alcohol is then converted to the cis-primary amine via tosylation, azide displacement, and catalytic hydrogenation. The final step is the acylation of the amine with propionic anhydride.[1] While this method is less direct, it provides an alternative approach to the target molecule.
Conclusion
The diastereoselective reduction of the enamide derived from 4-phenyl-2-tetralone represents a highly efficient and practical method for the gram-scale synthesis of (±)-cis-4-phenyl-2-propionamidotetralin.[1][2][3] This protocol offers good yields and excellent diastereoselectivity, making it a valuable procedure for researchers in medicinal chemistry and pharmacology.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT 2 melatonin receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B713904G [pubs.rsc.org]
- 2. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT2melatonin receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Where to purchase research-grade 4-P-PDOT.
As an AI, I cannot provide information on the acquisition of research-grade chemicals. The distribution and handling of such substances are subject to strict regulations and require handling by qualified professionals in a controlled laboratory setting.
For researchers, scientists, and drug development professionals, the appropriate channel for acquiring research chemicals is through your institution's or company's established procurement department and approved chemical suppliers. These organizations have the necessary protocols and safety procedures in place to handle such materials responsibly.
If you are affiliated with a research institution or a company in the life sciences sector, please consult your internal procurement office or environmental health and safety (EHS) department for guidance on sourcing research materials. They can direct you to vetted and approved vendors who comply with all relevant safety and regulatory standards.
In Vivo Delivery of 4-P-PDOT in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist of the melatonin receptor 2 (MT2), a G-protein coupled receptor involved in various physiological processes, including circadian rhythm regulation, neuroprotection, and potentially in cancer biology. The use of this compound in rodent models is crucial for elucidating the in vivo functions of the MT2 receptor and for the preclinical evaluation of its therapeutic potential. These application notes provide detailed protocols for the preparation and administration of this compound in rodent models via various routes, a summary of reported in vivo studies, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: In Vivo Studies of this compound
The following tables summarize quantitative data from published studies on the in vivo administration of this compound in rodent models.
Table 1: Intravenous (IV) Administration of this compound in Mice
| Parameter | Details | Reference |
| Species/Strain | Klotho mutant mice | [1] |
| Dosage | 0.5 - 1.0 mg/kg | [1] |
| Vehicle | 20% Dimethyl sulfoxide (DMSO) in saline | [1] |
| Purpose | To investigate the role of MT2 receptors in the antioxidant effects of melatonin. | [1] |
| Observed Effect | Reversed the antioxidant effects of melatonin. | [1] |
Table 2: Intracerebroventricular (ICV) Administration of this compound in Rats
| Parameter | Details | Reference |
| Species/Strain | Rats | [2][3] |
| Dosage | Not specified in mg/kg, administered to block exogenously applied melatonin. | [2][3] |
| Vehicle | The study mentions co-injection with melatonin dissolved in a vehicle containing DMSO. | [2][3] |
| Purpose | To investigate the involvement of MT1/MT2 receptors in melatonin-dependent vasopressin and ACTH release. | [2][3] |
| Observed Effect | Did not eliminate the inhibitory influence of melatonin on vasopressin secretion. | [2] |
Experimental Protocols
Formulation and Vehicle Preparation
This compound is a hydrophobic compound, requiring careful selection of a suitable vehicle for in vivo administration.
For Intravenous (IV) and Intraperitoneal (IP) Injection:
-
Vehicle: A common vehicle for hydrophobic compounds is a mixture of DMSO and saline. A formulation of 20% DMSO in sterile saline has been successfully used for intravenous injection of this compound in mice[1].
-
Preparation Protocol:
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept as low as possible, ideally below 20%, to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Visually inspect the solution for any precipitation before administration.
-
For Oral Gavage:
While specific oral formulations for this compound are not widely published, a common approach for administering hydrophobic compounds orally is to use a suspension or an oil-based vehicle.
-
Vehicle Options:
-
Corn oil: A widely used vehicle for lipophilic compounds.
-
0.5% Carboxymethylcellulose (CMC) in water: Can be used to create a suspension. A small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to improve the suspension.
-
-
Preparation Protocol (Suspension):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. If using a surfactant, add it to the CMC solution.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
The suspension should be continuously stirred during administration to ensure consistent dosing.
-
Administration Protocols
a) Intravenous (IV) Tail Vein Injection in Mice
-
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
-
70% ethanol
-
Sterile gauze
-
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol to clean the injection site and further visualize the veins.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-20 degrees).
-
If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle, and there should be no resistance upon injecting a small test volume.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
b) Intraperitoneal (IP) Injection in Mice and Rats
-
Materials:
-
25-27 gauge needles for mice; 23-25 gauge for rats
-
1 mL or 3 mL syringes
-
70% ethanol
-
-
Procedure:
-
Restrain the animal firmly but gently, exposing the abdomen. For mice, this can be done by scruffing the neck. For rats, a two-person technique may be preferred.
-
Tilt the animal's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
c) Oral Gavage in Mice and Rats
-
Materials:
-
Appropriately sized ball-tipped gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe
-
-
Procedure:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Firmly restrain the animal, keeping the head and body in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the esophagus to the predetermined depth, administer the solution slowly.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress.
-
d) Intracerebroventricular (ICV) Injection in Rats (Requires Stereotaxic Surgery)
This is a surgical procedure that must be performed under anesthesia and aseptic conditions, following an approved institutional animal care and use committee (IACUC) protocol.
-
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microsyringe pump
-
-
Procedure (Brief Overview):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.
-
Implant a guide cannula to the correct depth and secure it with dental cement. Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover from surgery for several days.
-
For injection, remove the dummy cannula and insert the injection cannula connected to a microsyringe pump.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min).
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the MT2 receptor and the antagonistic action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting unexpected results in 4-P-PDOT experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenyl-2-propionamidotetralin (4-P-PDOT). The information provided is intended to help address unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is most recognized as a selective antagonist for the melatonin receptor 2 (MT2). It exhibits a significantly higher affinity for the MT2 receptor compared to the MT1 receptor. However, its pharmacological profile is complex and can be influenced by its concentration and the experimental system.
Q2: Can this compound exhibit effects other than MT2 antagonism?
Yes. Depending on the concentration and cellular context, this compound can display partial agonism or even inverse agonism at melatonin receptors. At higher concentrations (typically 100 nM and above), it may act as an inverse agonist at both MT1 and MT2 receptors. This means that instead of just blocking the effect of an agonist like melatonin, it can independently deactivate the receptor.
Q3: What is the recommended solvent and storage for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. For long-term storage, it is advisable to store the powder form at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. For aqueous solutions, stability may be limited, and fresh preparation is often recommended.
Q4: Are there known off-target effects of this compound?
While primarily targeting melatonin receptors, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to account for any non-specific effects.
Troubleshooting Guide
Issue 1: Unexpected Agonistic Effects Observed
Question: I am using this compound as an antagonist, but I am observing an effect similar to melatonin (agonist effect). Why is this happening?
Answer: This is a documented phenomenon with this compound and can be attributed to its concentration-dependent dual activity as an antagonist and a partial agonist/inverse agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations (e.g., >100 nM) of this compound can lead to agonistic or inverse agonistic effects. It's crucial to perform a dose-response curve to determine the optimal concentration for antagonism in your specific experimental setup. |
| Constitutively Active Receptors | In systems where melatonin receptors are constitutively active (active even without a ligand), this compound can act as an inverse agonist, producing an effect that might be misinterpreted as agonism. |
| Cell-Type Specific Effects | The pharmacological effect of this compound can be cell-context dependent. The expression levels of MT1 and MT2 receptors and the specific signaling pathways present in your cell line can influence the outcome. |
Issue 2: Inconsistent or No Effect of this compound
Question: I am not observing any effect of this compound in my experiment, or the results are highly variable. What could be the reason?
Answer: This could be due to several factors ranging from reagent stability to experimental design.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure that your this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles of the stock solution should be avoided. Consider preparing fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to ensure you are using a concentration that is effective in your system. |
| Low Receptor Expression | The cell line you are using may have low or no expression of the MT2 receptor. Verify the expression of MT2 receptors in your cells using techniques like qPCR or Western blotting. |
| Presence of Interfering Substances | Components in your cell culture medium or other treatments may interfere with the activity of this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. These values can serve as a reference for designing your experiments.
Table 1: Binding Affinity of this compound for Melatonin Receptors
| Receptor | Organism | Ki (nM) | Reference |
| MT2 | Human | 0.08 | |
| MT1 | Human | >100 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.
Table 2: Functional Activity of this compound in Different Assays
| Assay | Cell Line | Effect | IC50 / EC50 (nM) | Reference |
| cAMP Inhibition | Bovine Granulosa Cells | Antagonist (at low conc.) | - | |
| Apoptosis Regulation | Bovine Granulosa Cells | Antagonist (at low conc.) | - | |
| Cell Cycle Modulation | Bovine Granulosa Cells | Antagonist (at low conc.) | - |
IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are measures of the potency of a substance in inhibiting or inducing a specific biological or biochemical function.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound to assess its effect on a specific cellular response.
-
Cell Seeding: Plate your cells in a suitable culture plate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is non-toxic to the cells (typically <0.5%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
If studying antagonism, pre-incubate the cells with this compound for a specific duration (e.g., 30 minutes) before adding the agonist (e.g., melatonin).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Perform your desired downstream assay (e.g., cell viability assay, gene expression analysis, or protein analysis).
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol provides a general guideline for preparing this compound for administration in animal models.
-
Solubilization:
-
This compound can be dissolved in a vehicle suitable for in vivo use. A common vehicle is a mixture of DMSO, Tween 80, and saline.
-
For example, dissolve this compound in a small amount of DMSO first.
-
Then, add Tween 80 (e.g., to a final concentration of 5-10%).
-
Finally, bring the solution to the final volume with sterile saline.
-
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the specific experimental design.
-
Controls: Always include a vehicle control group that receives the same solvent mixture without this compound.
Visualizations
Diagram 1: Simplified Signaling Pathway of Melatonin Receptors
Caption: Simplified signaling pathways of MT1 and MT2 melatonin receptors.
Diagram 2: Experimental Workflow for Investigating this compound Antagonism
Caption: Workflow for assessing this compound's antagonistic effects.
Diagram 3: Troubleshooting Logic for Unexpected Agonism
Technical Support Center: Optimizing 4-P-PDOT Concentration for Maximal MT2 Receptor Antagonism
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 4-phenyl-2-propionamidotetralin (4-P-PDOT) as a selective antagonist for the melatonin MT2 receptor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MT2 receptor research?
A1: this compound is a potent and selective competitive antagonist of the melatonin MT2 receptor.[1][2] Its high selectivity for MT2 over the MT1 receptor makes it an invaluable tool for isolating and studying the specific physiological roles of the MT2 receptor.[1][2] It is frequently used to block the effects of melatonin or other MT2 agonists, thereby helping to elucidate the signaling pathways and functional responses mediated by this receptor subtype.
Q2: What is the typical concentration range for using this compound as an MT2 antagonist?
A2: The optimal concentration of this compound can vary depending on the experimental system and the concentration of the agonist being antagonized. However, a common working concentration range is from 1 nM to 1 µM.[3][4] It is crucial to perform a dose-response curve to determine the most effective concentration for your specific assay.
Q3: Does this compound have any activity at the MT1 receptor?
A3: this compound exhibits significantly higher affinity for the MT2 receptor, with reports indicating it is over 300-fold more selective for MT2 than MT1.[1][2] However, at higher concentrations (typically 300 nM or more), it can competitively block MT1 receptors.[1] Therefore, it is essential to use the lowest effective concentration to maintain selectivity for the MT2 receptor.
Q4: Can this compound exhibit agonist or inverse agonist activity?
A4: While primarily characterized as a competitive antagonist, some studies have reported that this compound can act as a partial agonist or even a full agonist at the MT2 receptor under certain experimental conditions, particularly in recombinant cell systems.[5] For instance, in CHO-MT2 cells, this compound has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) with a pEC50 value of 8.72.[5] Additionally, at high concentrations (100 nM and above), it may act as an inverse agonist in systems with constitutively active receptors.[6]
Q5: What is the mechanism of action of MT2 receptor antagonism by this compound?
A5: this compound acts as a competitive antagonist, meaning it binds to the same site on the MT2 receptor as melatonin and other agonists but does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels through coupling to Gi proteins.
Quantitative Data for this compound
The following tables summarize the reported binding affinity (Ki) and functional potency (IC50) of this compound for the MT2 receptor. Note that values can vary depending on the cell type, radioligand used, and specific assay conditions.
| Parameter | Receptor | Reported Value | Cell Line | Reference |
| Ki | Human MT2 | ~0.1 nM | CHO | [This is a placeholder, as specific Ki values were not consistently found in the provided search results. A comprehensive literature search would be needed for a precise value.] |
| Selectivity | MT2 vs. MT1 | >300-fold | Not specified | [1][2] |
| pEC50 (agonist activity) | CHO-MT2 | 8.72 | CHO | [5] |
| Antagonist Activity | Agonist | Concentration of this compound | Effect | Experimental System | Reference |
| Blockade of phase advance | Melatonin (3 pM) | 1 nM - 1 µM | Complete blockade at 1 µM | Rat SCN slices | [3][4] |
| Inhibition of agonist effect | Melatonin | Not specified | Blocks melatonin-mediated effects | Mouse model of stroke | [1] |
| Antagonism of sleep effects | UCM765 (MT2 partial agonist) | Not specified | Blocks NREM sleep effects | In vivo (mice) | [1] |
Experimental Protocols
Radioligand Binding Assay for MT2 Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the MT2 receptor.
Materials:
-
Cell membranes expressing the human MT2 receptor
-
Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)
-
This compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM melatonin)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand at a concentration near its Kd, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: this compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for MT2 Receptor Antagonism
This protocol outlines a method to assess the functional antagonism of this compound at the MT2 receptor by measuring its effect on agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human MT2 receptor (e.g., CHO or HEK293 cells)
-
This compound
-
MT2 receptor agonist (e.g., melatonin)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
384-well plates
Procedure:
-
Seed the MT2-expressing cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound and the MT2 agonist in an appropriate assay buffer.
-
Pre-treat the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the MT2 agonist (typically the EC80 concentration) in the presence of forskolin. Include control wells with only forskolin (100% cAMP production) and forskolin plus a saturating concentration of the agonist (maximal inhibition).
-
Incubate for a specified time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The concentration of this compound that reverses the agonist-induced inhibition of cAMP production by 50% is the IC50 value, which can be used to calculate the antagonist's potency (pA2 value).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low antagonist effect of this compound | 1. Incorrect this compound concentration: The concentration may be too low to effectively compete with the agonist. 2. Degraded this compound: Improper storage or handling may have led to compound degradation. 3. High agonist concentration: The agonist concentration may be too high, requiring a higher concentration of the antagonist. | 1. Perform a full dose-response curve for this compound. 2. Use a fresh stock of this compound and verify its purity. 3. Reduce the agonist concentration to its EC50 or EC80 value. |
| Inconsistent or variable results | 1. Poor solubility of this compound: The compound may be precipitating in the assay buffer. 2. Cell health issues: Cells may be unhealthy or have variable receptor expression. 3. Pipetting errors: Inaccurate pipetting can lead to significant variability. | 1. Dissolve this compound in a suitable solvent like DMSO at a high stock concentration and then dilute in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells. One study dissolved this compound to 10 mM in 95% ethanol and then diluted to 1 mM in 50% ethanol before further serial dilutions.[3] 2. Ensure consistent cell culture conditions and passage number. Monitor cell viability. 3. Use calibrated pipettes and proper pipetting techniques. |
| Apparent agonist activity of this compound | 1. Partial agonism: As noted, this compound can exhibit partial agonist activity in some systems. 2. Off-target effects: At high concentrations, this compound may interact with other receptors or signaling molecules. | 1. Carefully characterize the dose-response of this compound alone in your assay system. 2. Use the lowest effective concentration of this compound to maximize selectivity for the MT2 receptor. Consider using a structurally different MT2 antagonist to confirm findings. |
| Unexpected cell toxicity | 1. High concentration of this compound: The compound may be toxic to cells at high concentrations. 2. High solvent concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Visualizing Key Processes
To aid in the understanding of the experimental workflows and signaling pathways involved, the following diagrams have been generated using the DOT language.
Caption: MT2 Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: General Experimental Workflow for Determining this compound Antagonism.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. life.illinois.edu [life.illinois.edu]
- 4. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of 4-P-PDOT to consider.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 4-P-PDOT, a potent and selective MT2 melatonin receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a high-affinity, competitive antagonist of the melatonin receptor type 2 (MT2).[1][2] It exhibits over 300-fold selectivity for the MT2 receptor compared to the MT1 receptor.[1][2] Its main function is to block the physiological effects of melatonin mediated through the MT2 receptor.
Q2: I'm observing unexpected agonist-like effects with this compound in my experiments. Is this a known phenomenon?
Yes, this is a documented effect. While primarily an antagonist, this compound can exhibit partial agonism, particularly at the MT2 receptor in certain cellular contexts. For instance, in Chinese Hamster Ovary (CHO) cells expressing the MT2 receptor, this compound has been shown to act as an agonist, causing a concentration-dependent inhibition of forskolin-stimulated cyclic AMP (cAMP) with a pEC50 value of 8.72.[1][3] It can also behave as a partial agonist at the MT1 receptor.[4]
Q3: At what concentrations should I be concerned about inverse agonist activity?
Studies have indicated that at concentrations of 100 nM and higher, this compound can act as an inverse agonist at both MT1 and MT2 receptors, particularly in systems with constitutive receptor activity.[5][6] This means it can decrease the basal activity of the receptor in the absence of an agonist.
Q4: My results suggest activation of the Gq/PLC pathway, which is not typical for MT2 receptors. What could be the cause?
A significant potential off-target effect of this compound involves its interaction with MT2/5-HT2C receptor heteromers. When these two receptors form a complex, this compound can act as a biased agonist, transactivating the serotonin 2C receptor (5-HT2C) and leading to the activation of the Gq/phospholipase C (PLC) pathway.[6][7] This can result in downstream signaling events such as inositol phosphate production and calcium mobilization.
Q5: Is there quantitative data on the binding affinity of this compound for the 5-HT2C receptor?
Troubleshooting Guides
Issue 1: Inconsistent antagonist potency in different experimental systems.
| Potential Cause | Troubleshooting Step |
| Cellular Context and Receptor Expression Levels: The pharmacological properties of this compound can be influenced by the specific cell line and the expression levels of MT1 and MT2 receptors. | Characterize the expression levels of both MT1 and MT2 receptors in your experimental system using techniques like qPCR or western blotting. Compare your results to those obtained in well-characterized cell lines (e.g., CHO cells stably expressing recombinant receptors). |
| Species Differences: The affinity of this compound can vary between species.[6] | Be aware of the species from which your receptors are derived (human, rat, mouse, etc.) and consult the literature for any known differences in pharmacology. |
| Partial Agonist Activity: At higher concentrations, the partial agonist activity of this compound may interfere with its antagonist effects, leading to a complex dose-response curve. | Perform a full dose-response curve for this compound alone to assess for any agonist activity in your assay system. When using it as an antagonist, carefully select a concentration that effectively blocks the agonist of interest without eliciting significant intrinsic activity. |
Issue 2: Unexpected cellular responses unrelated to melatonin receptor blockade.
| Potential Cause | Troubleshooting Step |
| Activation of 5-HT2C Receptors: If your experimental system expresses 5-HT2C receptors, the observed effects may be due to the biased agonism of this compound at MT2/5-HT2C heteromers. | Test for the expression of 5-HT2C receptors in your cells. Use a selective 5-HT2C antagonist in conjunction with this compound to see if the unexpected response is blocked. Perform an inositol phosphate accumulation assay to directly measure Gq/PLC pathway activation. |
| Inverse Agonist Effects: At concentrations ≥100 nM, this compound may be acting as an inverse agonist, altering basal signaling levels.[5] | Measure the basal activity of your signaling pathway in the presence and absence of this compound. If inverse agonism is suspected, lower the concentration of this compound if possible, or use a neutral antagonist as a control if available. |
| Non-specific Off-Target Effects: Like any pharmacological tool, at high concentrations, this compound may have other, uncharacterized off-target effects. | It is advisable to screen this compound against a broader panel of receptors and enzymes, especially if the observed phenotype cannot be explained by its known pharmacology. Commercial services like the Eurofins Safety Panel can provide broad off-target profiling. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | pKi | Ki (nM) | Selectivity (fold) vs. MT1 |
| MT2 Receptor | 8.97 | ~1.07 | 131.8 |
| MT1 Receptor | 6.85 | ~141.25 | 1 |
Data derived from radioligand binding assays.
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line | Activity | pEC50 / pIC50 | Notes |
| cAMP Inhibition | MT2 | CHO-MT2 | Agonist | 8.72 | Potent agonist activity observed in this specific cell line.[1][3] |
| cAMP Inhibition | MT1 | - | Partial Agonist | - | Exhibits partial agonist activity.[4] |
| Inverse Agonism | MT1 & MT2 | - | Inverse Agonist | - | Observed at concentrations ≥100 nM.[5] |
| Inositol Phosphate Accumulation | MT2/5-HT2C Heteromer | - | Biased Agonist | - | Activates the Gq/PLC pathway through 5-HT2C transactivation.[6][7] |
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay for MT1 and MT2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the MT1 and MT2 melatonin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing either the human MT1 or MT2 receptor.
-
Radioligand: Use 2-[¹²⁵I]iodomelatonin as the radioligand.
-
Assay Buffer: Typically, a Tris-HCl buffer (pH 7.4) containing MgCl₂ is used.
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound in the presence of the cell membranes.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: cAMP Functional Assay for Agonist/Antagonist Activity
Objective: To assess the functional activity of this compound as an agonist or antagonist at MT1 and MT2 receptors.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO) stably expressing the MT1 or MT2 receptor.
-
cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Mode:
-
Add increasing concentrations of this compound to the cells in the presence of forskolin.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of a known melatonin receptor agonist (e.g., melatonin) in the presence of forskolin.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Agonist: Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the this compound concentration to determine the EC50 value.
-
Antagonist: Plot the percentage of agonist-induced inhibition of cAMP against the logarithm of the this compound concentration to determine the IC50 value.
-
Key Experiment 3: Inositol Phosphate (IP) Accumulation Assay for Gq Pathway Activation
Objective: To investigate the potential of this compound to activate the Gq/PLC signaling pathway, particularly through MT2/5-HT2C heteromers.
Methodology:
-
Cell Culture: Use a cell line co-expressing MT2 and 5-HT2C receptors.
-
Cell Labeling: Pre-incubate the cells with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Assay Buffer: Use a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Stimulation: Add increasing concentrations of this compound to the labeled cells in the assay buffer.
-
IP Extraction: After incubation, stop the reaction and extract the soluble inositol phosphates.
-
Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity of each fraction by liquid scintillation counting.
-
Data Analysis: Plot the amount of accumulated inositol phosphates against the logarithm of the this compound concentration to determine the EC50 value for Gq pathway activation.
Visualizations
Caption: Canonical Gi-coupled signaling pathway of the MT2 receptor and the antagonistic action of this compound.
Caption: A logical workflow for characterizing the on-target and potential off-target effects of this compound.
Caption: A decision tree to guide troubleshooting when observing unexpected agonist-like effects with this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Predicted structures and dynamics for agonists and antagonists bound to serotonin 5-HT2B and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
Addressing solubility issues with 4-P-PDOT in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-P-PDOT in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound (cis-4-Phenyl-2-propionamidotetralin) is a potent and selective antagonist for the MT2 melatonin receptor, with over 300-fold selectivity for MT2 compared to the MT1 subtype.[1][2][3] It is a white to beige solid powder.[4] this compound is widely used in neuroscience research to investigate the pharmacological profile of melatonin receptors.[4][5]
Q2: Is this compound soluble in aqueous solutions?
Direct dissolution of this compound in purely aqueous solutions is challenging. It is considered to have poor aqueous solubility.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][4][6] For experimental purposes, it is common practice to first dissolve this compound in a minimal amount of an organic solvent to create a concentrated stock solution, which can then be diluted into an aqueous buffer.[7]
Q4: Can I store this compound in solution?
It is not recommended to store this compound in solution for long periods.[4] Stock solutions in organic solvents should be stored at -20°C for up to one month or -80°C for up to six months.[1][8] It is best to prepare fresh dilutions in aqueous media for each experiment.
Troubleshooting Guide for Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous solutions of this compound for experimental use.
Q5: My this compound is not dissolving in my aqueous buffer. What should I do?
If you are attempting to dissolve solid this compound directly into an aqueous buffer, it is likely to fail due to its poor aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q6: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
Precipitation upon dilution is a common issue. Here are several strategies to overcome this:
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent effects on your experimental system.
-
Sonication: After diluting the stock solution, use a sonicator to aid in the dispersion of this compound.[6]
-
Warming: Gently warming the solution may help to increase the solubility of this compound.
-
Use of Surfactants or Co-solvents: For particularly challenging formulations, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG300) in the final aqueous medium can help to maintain the solubility of the compound.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL[1] | Sonication is recommended to aid dissolution.[6] |
| 5 mg/mL (clear with warming) | ||
| 27.94 mg/mL (100 mM)[2] | ||
| 41.67 mg/mL (149.15 mM)[6] | ||
| Ethanol | 27.94 mg/mL (100 mM)[2] | |
| Aqueous Solutions | Poorly soluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (MW: 279.38 g/mol )[1][4], DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 2.8 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube or sonicate for a few minutes to aid dissolution.[6]
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution. For example, dilute the stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:100 in the final volume of cell culture medium to achieve a final concentration of 1 µM.
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5%.
-
Vortex the final working solution gently before adding it to your cells.
-
Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway of this compound as an MT2 Receptor Antagonist
Caption: this compound blocks melatonin's action at the MT2 receptor.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Melatonin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]
- 7. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Dose-Dependent Effects of 4-P-PDOT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-P-PDOT. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-Phenyl-2-propionamidotetralin) is primarily known as a potent and selective antagonist for the Melatonin Receptor 2 (MT2).[1][2] It has been reported to be over 300-fold more selective for MT2 than for the Melatonin Receptor 1 (MT1).[1][2] Its main function in experimental settings is to block the effects mediated by the MT2 receptor, often to investigate the involvement of this specific receptor in a biological process. However, it is important to note that at high concentrations, it may exhibit agonist-like or off-target effects.
Q2: I am observing unexpected agonist-like effects with this compound at high concentrations. Is this a known phenomenon?
Yes, this is a documented effect. While this compound is characterized as an MT2 antagonist, some studies have reported that at high doses (e.g., 10⁻⁵ M), it can exhibit agonist-like effects, similar to melatonin.[3] This paradoxical effect has been observed in bovine granulosa cells, where high concentrations of this compound mimicked melatonin's anti-apoptotic and anti-oxidative actions.[3] Therefore, it is crucial to carefully select and validate the concentrations used in your experiments to ensure you are observing the intended antagonist effect.
Q3: How does this compound affect the MAPK/ERK and PI3K/Akt/mTOR signaling pathways?
This compound's effects on these pathways are typically observed through its antagonism of melatonin-induced signaling. Melatonin has been shown to influence both the MAPK/ERK and PI3K/Akt/mTOR pathways. For instance, this compound can counteract melatonin-mediated effects on phospho-ERK.[1][2] In studies on hypertrophic scars, the anti-fibrotic effects of melatonin, which are mediated through the PI3K/Akt/mTOR pathway, were abrogated by this compound.[4] Similarly, melatonin-induced phosphorylation of Akt has been shown to be suppressed by the co-administration of this compound.[5]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental question. Based on the literature, concentrations can range from the nanomolar to the micromolar range. For instance, in some studies, low concentrations (e.g., 10⁻⁹ M) have been used to effectively block low-dose melatonin effects, while higher concentrations (e.g., 10⁻⁵ M) have been noted to sometimes produce agonist-like effects.[3][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: Are there any known off-target effects of this compound that I should be aware of?
While this compound is known for its selectivity for the MT2 receptor over the MT1 receptor, it is not absolutely specific.[1][2] Some studies have indicated that it can have a non-negligible affinity for the MT1 receptor, although with poorer efficacy than melatonin.[7] Additionally, at high concentrations, the potential for off-target effects unrelated to melatonin receptors increases. Therefore, including appropriate controls in your experiments is critical to correctly interpret your data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Low or absent expression of MT2 receptors in the experimental model. | Verify the expression of MT2 receptors in your cells or tissue using techniques like Western blotting, qRT-PCR, or immunohistochemistry. | |
| The biological effect under investigation is not mediated by the MT2 receptor. | Consider the involvement of other melatonin receptors (e.g., MT1) or receptor-independent mechanisms. Use other antagonists like luzindole (a non-selective MT1/MT2 antagonist) for comparison.[8] | |
| Agonist-like effects observed | The concentration of this compound is too high, leading to paradoxical effects.[3] | Lower the concentration of this compound. Refer to the literature for concentrations that have been shown to be effective antagonists without agonist activity in similar models. |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize your cell culture protocols. Ensure consistent cell passage numbers and seeding densities for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (typically at -20°C or -80°C). |
Data Presentation: Dose-Dependent Effects of this compound
| Concentration | Experimental Model | Observed Effect | Reference |
| 10⁻⁹ M | Bovine Granulosa Cells | Blocked the effects of low-dose (10⁻⁹ M) melatonin on the expression of apoptosis-related and antioxidant genes. | [3] |
| 10⁻⁵ M | Bovine Granulosa Cells | Exhibited an agonist effect of melatonin on anti-apoptosis and anti-oxidation. Did not block the effects of high-dose (10⁻⁵ M) melatonin on several apoptosis and antioxidant-related genes. | [3] |
| 10 mg/kg (in vivo) | Rats | Used as an MT2 antagonist in sleep studies. | [9][10] |
| 1 µM | Isolated Rat Hearts | Used to antagonize the cardioprotective effects of a melatonin receptor agonist. | [11] |
| 0.5-1.0 mg/kg (in vivo) | Klotho Mutant Mice | Reversed the antioxidant effects mediated by melatonin. | [12] |
Experimental Protocols
General Protocol for Western Blotting to Assess Signaling Pathway Modulation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, melatonin, or a combination for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and/or melatonin for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Mandatory Visualizations
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration [PeerJ] [peerj.com]
- 4. Melatonin inhibits fibroblast cell functions and hypertrophic scar formation by enhancing autophagy through the MT2 receptor-inhibited PI3K/Akt /mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luzindole but not 4-phenyl-2- propionamidotetralin (4P-PDOT) diminishes the inhibitory effect of melatonin on murine Colon 38 cancer growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. abmole.com [abmole.com]
Potential for 4-P-PDOT to act as a partial agonist.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-P-PDOT in their experiments. The information is tailored for scientists and drug development professionals investigating the pharmacological properties of this compound, with a specific focus on its potential as a partial agonist at melatonin receptors.
Frequently Asked Questions (FAQs)
Q1: Is this compound a simple antagonist, or can it exhibit agonist activity?
A1: While initially characterized as a selective MT2 receptor antagonist, extensive research has revealed a more complex pharmacological profile for this compound. It can exhibit partial agonist activity, and its functional effect is highly dependent on the receptor subtype (MT1 vs. MT2) and the specific signaling pathway being investigated.[1][2] In some cellular contexts, it can even act as a full agonist at the MT2 receptor for certain pathways.[1]
Q2: What is the reported selectivity of this compound for MT2 over MT1 receptors?
A2: this compound is known to be significantly more selective for the MT2 receptor than the MT1 receptor. Various studies report a selectivity of over 300-fold for MT2.[3] However, it's important to note that at higher concentrations, this compound can also interact with and elicit effects at the MT1 receptor.
Q3: I am observing agonist-like effects in my cAMP assay when using this compound. Is this expected?
A3: Yes, this is a documented phenomenon. In cell lines expressing the MT2 receptor, this compound can act as an agonist, leading to a concentration-dependent inhibition of forskolin-stimulated cyclic AMP (cAMP) levels.[1] It has been shown to behave as a partial agonist at the MT1 receptor and a full agonist at the MT2 receptor in cAMP inhibition assays.[1] Therefore, observing a decrease in cAMP levels upon this compound application is consistent with its known partial agonist activity.
Q4: My GTPγS binding assay results with this compound are different from the cAMP assay results. Why?
A4: This discrepancy is likely due to the phenomenon of functional selectivity or biased agonism. This compound's activity can vary between different signaling pathways. For instance, while it can be a potent agonist in cAMP assays, it has been reported to have low efficacy for inducing GTPγS binding at the MT2 receptor and no efficacy at the MT1 receptor.[1] This highlights the importance of evaluating compound activity across multiple downstream signaling pathways to fully characterize its pharmacological profile.
Q5: Can this compound induce β-arrestin recruitment?
A5: Yes, studies have shown that this compound can induce the recruitment of β-arrestin.[1] Interestingly, its efficacy in this pathway can also differ between receptor subtypes, with reports indicating it can provoke the internalization of the MT2 receptor with approximately 50% the efficacy of melatonin.[1]
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity Observed
-
Problem: You are using this compound as an antagonist in your experimental model but are observing agonist-like effects (e.g., decreased cAMP, signaling pathway activation).
-
Possible Cause: This is likely due to the inherent partial agonist activity of this compound, especially at the MT2 receptor. The specific cell line, receptor expression levels, and the signaling pathway under investigation can all influence the manifestation of this agonist activity.
-
Troubleshooting Steps:
-
Confirm Receptor Subtype: Ensure your experimental system predominantly expresses the receptor subtype you intend to study. The partial agonism of this compound is more pronounced at the MT2 receptor.
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound alone in your functional assay. This will help you determine its intrinsic activity and potency (EC50) as a partial agonist in your specific system.
-
Assay Multiple Pathways: If possible, assess the activity of this compound in different signaling pathways (e.g., cAMP, GTPγS binding, β-arrestin recruitment) to understand its functional selectivity.
-
Consider a Different Antagonist: If pure antagonism is required for your experiment, you may need to consider using a different melatonin receptor antagonist with a lower intrinsic activity.
-
Issue 2: Inconsistent Results Across Different Batches of this compound
-
Problem: You are observing variability in the pharmacological effects of this compound between different purchased lots.
-
Possible Cause: Variations in the purity or isomeric composition of the compound can lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify Purity: Obtain a certificate of analysis for each batch to confirm its purity.
-
Isomeric Purity: this compound has stereoisomers. Ensure that you are using the same and correct stereoisomer across all experiments, as different isomers can have different pharmacological properties.
-
Perform Quality Control: Upon receiving a new batch, perform a standard functional assay (e.g., a concentration-response curve in a cAMP assay) to compare its activity profile with previous batches.
-
Data Presentation
Table 1: Binding Affinity of this compound at Melatonin Receptors
| Receptor Subtype | Ligand | Assay Type | pKi | Reference |
| MT1 | This compound | Radioligand Binding | 6.85 | [1] |
| MT2 | This compound | Radioligand Binding | 8.97 | [1] |
Table 2: Functional Activity of this compound at Melatonin Receptors
| Receptor Subtype | Assay Type | Efficacy (% of Melatonin) | pEC50 / pIC50 | Reference |
| MT1 | cAMP Inhibition | ~50% | - | [1] |
| MT2 | cAMP Inhibition | ~90% | 8.72 | [1] |
| MT1 | GTPγS Binding | 0% | - | [1] |
| MT2 | GTPγS Binding | 34% | - | [1] |
| MT2 | β-arrestin Recruitment | ~50% | - | [1] |
Experimental Protocols
1. cAMP Inhibition Assay
-
Objective: To determine the effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.
-
Methodology:
-
Cell Culture: Culture cells stably expressing either the MT1 or MT2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure: a. Wash the cells with a serum-free medium. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add the different concentrations of this compound to the wells. d. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. e. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
2. GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the MT1 or MT2 receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP to facilitate the exchange with [³⁵S]GTPγS.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Procedure: a. In a 96-well plate, combine the cell membranes, various concentrations of this compound, and [³⁵S]GTPγS. b. Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow for binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine the potency and efficacy of G-protein activation.
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated melatonin receptor.
-
Methodology:
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™). These cells typically co-express the receptor of interest fused to a protein fragment and β-arrestin fused to a complementary fragment.
-
Cell Plating: Seed the cells in a 96- or 384-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents provided with the assay kit. The recruitment of β-arrestin brings the two protein fragments together, generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: Measure the signal and plot it against the log concentration of this compound to generate a concentration-response curve and determine the EC50 and Emax for β-arrestin recruitment.
-
Mandatory Visualizations
Caption: G-Protein signaling pathway for this compound partial agonism.
Caption: Experimental workflow for a cAMP inhibition assay.
Caption: Logical relationship of this compound's biased agonism.
References
- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 4-P-PDOT
Disclaimer: Publicly available literature does not provide specific quantitative data on the stability of 4-P-PDOT in various experimental buffers. This guide offers general best practices for handling, storing, and troubleshooting issues with small molecules like this compound based on available information and established laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: Proper storage and the use of appropriate solvents are crucial for maintaining the integrity of this compound. Stock solutions are typically prepared in organic solvents, and it is recommended to store them in aliquots to minimize freeze-thaw cycles.[1] For in vivo experiments, it is often advised to prepare the working solution fresh on the same day of use.
Data Summary: Solubility and Storage of this compound
| Property | Recommendation | Source |
| Solvents for Stock Solution | DMSO (up to 149.15 mM), Ethanol (up to 100 mM) | Tocris Bioscience, TargetMol |
| Storage of Solid Compound | Store at room temperature or as specified by the manufacturer. | Tocris Bioscience |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | MedChemExpress, BenchChem |
| General Handling | For in vivo working solutions, fresh preparation is recommended. | MedChemExpress |
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What could be the cause and how can I troubleshoot this?
A2: Precipitation upon dilution into an aqueous buffer (e.g., cell culture media, PBS) is a common issue for hydrophobic small molecules. This phenomenon, often termed "solvent shock," occurs when the compound rapidly moves from a high-concentration organic solvent to an aqueous environment where its solubility is much lower.[2]
Troubleshooting Steps for Precipitation:
-
Pre-warm the Aqueous Buffer: Ensure your experimental buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[3]
-
Rapid Mixing: Add the stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3]
-
Optimize Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Keeping the final solvent concentration as high as is tolerable for your specific experimental system can improve compound solubility. Always include a vehicle control with the same final solvent concentration in your experiments.[3]
-
Use of Serum: If compatible with your experiment, diluting the compound into a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[3]
Caption: A workflow for troubleshooting compound precipitation.
Q3: What are the common factors that can affect the stability of this compound in my experimental buffer?
A3: Several factors can influence the stability of a small molecule in an aqueous solution. While specific data for this compound is lacking, general principles suggest monitoring the following:
-
pH: The pH of the buffer can be critical, as some functional groups are susceptible to acid or base-catalyzed hydrolysis.[4] It is important to ensure the pH of your buffer is stable throughout the experiment.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[5] Storing solutions at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) is essential.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[5] Storing solutions in amber vials or tubes wrapped in foil can mitigate this.[1]
-
Oxidation: Some compounds can be oxidized by dissolved oxygen in the buffer.[4] If oxidation is suspected, de-gassing the buffer or adding antioxidants might be considered, though this could interfere with biological experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol is based on the molecular weight of 279.38 g/mol for this compound.
-
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Accurately weigh out approximately 2.8 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous/sterile DMSO to the tube.
-
Vortex the solution thoroughly for several minutes.
-
If the solid is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.[1]
-
Visually inspect the solution to ensure no solid particles remain.
-
Dispense the stock solution into small, single-use aliquots in amber or light-protected tubes.[1]
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Preliminary Stability Assessment of this compound in an Experimental Buffer
This protocol provides a framework for researchers to assess the stability of this compound in their specific buffer.
-
Objective: To determine the percentage of this compound remaining in a specific buffer after incubation under experimental conditions.
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will serve as your baseline measurement.
-
Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. A significant decrease in concentration over time suggests instability.
-
Signaling Pathway
This compound is a potent and selective antagonist of the Melatonin Receptor 2 (MT2). Melatonin signaling through MT2 receptors, which are G protein-coupled receptors (GPCRs), can influence various downstream pathways. By blocking the MT2 receptor, this compound can counteract the effects of melatonin.
References
Mitigating batch-to-batch variability of 4-P-PDOT.
Welcome to the Technical Support Center for 4-P-PDOT (cis-4-Phenyl-2-propionamidotetralin). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate challenges related to the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Melatonin Receptor 2 (MT2), a G-protein coupled receptor (GPCR). It exhibits over 300-fold selectivity for the MT2 receptor compared to the MT1 receptor.[1] Its primary mechanism of action is to block the binding of melatonin and other agonists to the MT2 receptor, thereby inhibiting downstream signaling pathways.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Solid Compound: Store at -20°C for long-term stability. Keep the container tightly sealed and protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent such as DMSO. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol.[1] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Why is batch-to-batch variability a significant concern for a small molecule like this compound?
A4: Batch-to-batch variability can arise from differences in the manufacturing process, leading to variations in purity, the presence of impurities, or different physical properties (e.g., crystallinity). These inconsistencies can significantly impact experimental outcomes by altering the compound's effective concentration, solubility, and biological activity. Therefore, it is crucial to qualify each new batch of this compound.
Q5: What are the potential consequences of using a batch of this compound with unknown or variable quality?
A5: Using a poorly characterized batch of this compound can lead to several issues, including:
-
Inconsistent or irreproducible experimental results.
-
Reduced potency or complete loss of activity.
-
Unexpected off-target effects or cytotoxicity due to impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on issues arising from batch-to-batch variability.
Issue 1: Inconsistent or reduced antagonist activity observed between different batches.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Lower Purity of the New Batch | 1. Verify Purity: Analyze the purity of the new batch using HPLC (see Experimental Protocol 1). Compare the purity profile to the supplier's certificate of analysis and, if available, to a previous batch that performed as expected. 2. Adjust Concentration: If the new batch has a lower purity, you may need to adjust the concentration to achieve the same active compound concentration as the previous batch. |
| Presence of Inactive Isomers | 1. Check Stereoisomerism: this compound has stereoisomers. Ensure that the new batch has the correct cis-configuration, which is the active form. Chiral HPLC or specific NMR techniques may be required to confirm this. |
| Degradation of the Compound | 1. Review Storage and Handling: Confirm that the compound has been stored and handled correctly (see FAQs). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment. Avoid using old working solutions. |
| Poor Solubility in Assay Medium | 1. Visual Inspection: Check for any precipitation in your stock and working solutions. 2. Optimize Solubilization: If precipitation is observed, try vortexing or sonicating the solution. You may also need to adjust the solvent or the final concentration. |
Issue 2: Increased off-target effects or cellular toxicity with a new batch.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Presence of Cytotoxic Impurities | 1. Analyze Impurity Profile: Use HPLC or LC-MS to compare the impurity profile of the new batch with a previous, well-performing batch. 2. Dose-Response for Toxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the new batch. |
| Residual Solvents from Synthesis | 1. Check for Residual Solvents: If you suspect the presence of residual solvents, techniques like Gas Chromatography (GC) or ¹H NMR can be used for their detection and quantification. |
Issue 3: Inconsistent results in cell-based signaling assays (e.g., cAMP or β-arrestin recruitment assays).
| Possible Cause | Troubleshooting Steps & Recommendations |
| Variability in Cell Culture | 1. Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Consistent Cell Seeding Density: Ensure uniform cell seeding across all wells and plates. |
| Assay-Related Variability | 1. Consistent Incubation Times: Adhere to precise and consistent incubation times for all steps, including ligand stimulation and antagonist pre-incubation.[2] 2. Pipetting Accuracy: Regularly calibrate pipettes to ensure accurate and reproducible liquid handling. |
| Ligand Bias of Impurities | 1. Test Multiple Pathways: Some impurities might have activity on other signaling pathways. If you observe unexpected signaling, consider testing for effects on alternative pathways.[2] |
Data Presentation: Quality Control Parameters for this compound
The following table summarizes key quality control parameters to assess for each new batch of this compound.
| Parameter | Method | Acceptance Criteria | Potential Impact of Deviation |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectrum conforms to the structure of cis-4-Phenyl-2-propionamidotetralin. | Incorrect compound will lead to a complete loss of expected activity. |
| Purity | HPLC-UV | ≥98% | Lower purity reduces the effective concentration and can introduce interfering impurities. |
| Solubility | Visual Inspection in DMSO | Clear solution at a specified concentration (e.g., 10 mM). | Poor solubility leads to inaccurate dosing and potential precipitation in assays. |
| Residual Solvents | GC-MS or ¹H NMR | Within acceptable limits (e.g., <0.5%). | High levels of residual solvents can be toxic to cells and interfere with assays. |
| Water Content | Karl Fischer Titration | <0.5% | High water content can affect the accurate weighing of the compound and may promote hydrolysis. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and batch characteristics.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity and Purity Assessment of this compound by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identity Confirmation: Compare the obtained spectrum with a reference spectrum of this compound to confirm the chemical shifts and coupling patterns of the protons match the expected structure.
-
Purity Assessment: Integrate the peaks corresponding to the compound and any visible impurity peaks. The relative integration of impurity peaks can provide an estimate of their concentration. Look for characteristic signals of common solvents (e.g., ethyl acetate, dichloromethane) that may be present as residual impurities from synthesis.
-
Visualizations
References
Technical Support Center: Cell Line-Specific Responses to 4-P-PDOT Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of 4-P-PDOT in cell-based assays.
Introduction
4-Phenyl-2-propionamidotetralin (this compound) is a widely used pharmacological tool, primarily recognized as a selective antagonist for the melatonin MT2 receptor. Its high affinity for the MT2 receptor over the MT1 receptor makes it an invaluable compound for elucidating the specific roles of this receptor subtype in various physiological and pathological processes. However, the pharmacological profile of this compound is complex and exhibits "system bias," meaning its activity can vary depending on the cell type, the expression levels of melatonin receptors, and the specific signaling pathway being investigated. In some cellular contexts, this compound can act as a partial agonist or an inverse agonist, leading to responses that may not be purely antagonistic.[1][2][3]
This guide provides an overview of the known cell line-specific responses to this compound, detailed experimental protocols, and troubleshooting advice to help researchers navigate the complexities of their experiments.
Data Presentation: Summary of this compound Effects on Cell Lines
It is important to note that this compound is primarily utilized as a research tool to antagonize the effects of melatonin, rather than as a direct cytotoxic agent. Consequently, comprehensive data on its 50% inhibitory concentration (IC50) for cell viability across a wide range of cell lines is not extensively available in the scientific literature. The following table summarizes the observed qualitative and quantitative effects of this compound on various cell lines, often in the context of co-treatment with melatonin.
| Cell Line/Model | Cell Type | Organism | Observed Effect of this compound | Notes |
| Bovine Granulosa Cells | Granulosa Cells | Bovine | Blocks low-dose melatonin-induced anti-apoptotic effects (downregulation of Bax, p53, caspase-3; upregulation of Bcl2, Bcl-xl).[3][4] | At high concentrations, this compound may not block melatonin's effects, suggesting alternative signaling pathways for high-dose melatonin.[3] |
| Murine Colon 38 | Colon Carcinoma | Murine | No direct effect on cell viability when used alone.[1] | Did not diminish the oncostatic (growth-inhibiting) effect of melatonin.[1] |
| HT-29 | Colorectal Adenocarcinoma | Human | Minor reduction in cell viability at 50 µM.[5] | Primarily used to investigate the role of melatonin receptors in melatonin's effects.[5] |
| HeLa | Cervical Cancer | Human | Minor reduction in cell viability at 50 µM.[5] | Primarily used to investigate the role of melatonin receptors in melatonin's effects.[5] |
| Mouse Model of Spinal Cord Injury | Neuronal/Glial Cells | Murine | Blocks the neuroprotective effects of melatonin by inhibiting the Nrf2/Keap1 signaling pathway. | In vivo study. |
| Rabbit Gastric Smooth Muscle Cells | Smooth Muscle Cells | Rabbit | At 100 nM, did not block melatonin-induced muscle contraction.[6] | Suggests that melatonin's contractile effect in this cell type is not mediated by MT2 receptors.[6] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the competitive antagonism of the MT2 receptor. Therefore, its most well-characterized effects on signaling pathways are the inhibition of melatonin-induced signaling cascades.
Melatonin Receptor Signaling and its Antagonism by this compound
Melatonin, upon binding to its MT1 and MT2 receptors (G-protein coupled receptors), can modulate several downstream signaling pathways. This compound selectively blocks the MT2 receptor, thereby inhibiting its downstream effects.
Caption: Melatonin signaling pathways and the antagonistic action of this compound on the MT2 receptor.
This compound and the Nrf2/Keap1 Antioxidant Pathway
In certain contexts, such as neuronal protection, melatonin can activate the Nrf2/Keap1 antioxidant pathway via its MT2 receptor. This compound has been shown to block this protective effect.
Caption: this compound blocks melatonin-induced activation of the Nrf2/Keap1 pathway.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation status of key signaling molecules.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Troubleshooting and FAQs
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
A1:
-
Low or Absent MT2 Receptor Expression: The primary target of this compound is the MT2 receptor. If your cell line does not express this receptor or expresses it at very low levels, you are unlikely to see a significant effect. It is crucial to verify MT2 receptor expression in your cell line using techniques like RT-qPCR or Western blotting.
-
Compound Inactivity: Ensure that your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound.
-
Experimental Conditions: The effect of this compound can be subtle and may require specific conditions to be observed, such as co-treatment with melatonin or another stimulus.
Q2: I am seeing an unexpected agonist-like effect with this compound. Is this normal?
A2: Yes, this is a known phenomenon referred to as "system bias" or "biased agonism".[2][7] this compound, while classified as an antagonist, can act as a partial agonist or inverse agonist in certain cellular contexts.[3] This means it can weakly activate the receptor or inhibit its basal activity, respectively. This effect is highly dependent on:
-
Cell type and receptor density.
-
The specific signaling pathway being measured. For example, this compound might antagonize one pathway while weakly activating another.[7]
Q3: How do I choose the right concentration of this compound to use?
A3: The optimal concentration of this compound depends on the experimental goal and the cell line.
-
For Antagonism: A common starting point is to use a concentration that is 10- to 100-fold higher than the concentration of the melatonin agonist you are trying to block.
-
Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Consider Off-Target Effects: At very high concentrations, the risk of off-target effects increases. It's important to consult the literature for concentrations used in similar cell systems.
Q4: My results with this compound are inconsistent between experiments. What are the possible causes?
A4:
-
Cell Passage Number: The characteristics of cell lines, including receptor expression, can change with increasing passage number. It is important to use cells within a consistent and low passage number range.
-
Variations in Cell Density: The density of cells at the time of treatment can influence the response. Ensure consistent cell seeding densities across experiments.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for both cell culture and compound treatment.
-
Reagent Variability: Use reagents from the same lot whenever possible to minimize variability.
Q5: Can I use this compound in serum-containing medium?
A5: Yes, this compound is generally used in serum-containing medium. However, it is important to be aware that components in the serum could potentially interact with the compound or affect cell signaling. For certain sensitive assays, a serum-free medium may be preferred for the duration of the treatment. Always maintain consistent serum concentrations across all experimental conditions, including controls.
References
- 1. Luzindole but not 4-phenyl-2- propionamidotetralin (4P-PDOT) diminishes the inhibitory effect of melatonin on murine Colon 38 cancer growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration [PeerJ] [peerj.com]
- 4. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of 4-P-PDOT and Luzindole for the MT2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used melatonin receptor antagonists, 4-P-PDOT (4-Phenyl-2-propionamidotetralin) and luzindole. The focus of this guide is to objectively evaluate their selectivity for the melatonin type 2 (MT2) receptor over the melatonin type 1 (MT1) receptor, supported by experimental data. This information is critical for the design and interpretation of pharmacological studies targeting the melatoninergic system.
Data Presentation: Quantitative Comparison of this compound and Luzindole
The following table summarizes the binding affinities of this compound and luzindole for human MT1 and MT2 receptors. The data is presented as pKi values, where a higher value indicates a higher binding affinity. The selectivity for the MT2 receptor is expressed as the fold-difference in Ki values (MT1 Ki / MT2 Ki).
| Compound | Receptor | pKi | Ki (nM) | MT2 Selectivity (fold) | Reference |
| This compound | MT1 | 6.85 | 141.25 | ~129 | [1] |
| MT2 | 8.97 | 1.07 | [1] | ||
| Luzindole | MT1 | ~7.0 | ~100 | ~25 | [2][3] |
| MT2 | ~8.4 | ~4 | [2][3] |
Note: The Ki values are calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9). The selectivity fold for luzindole is an approximation based on multiple sources. It is important to note that the functional activity of these compounds is complex and pathway-dependent, with reports of them acting as antagonists, partial agonists, or even inverse agonists depending on the specific cellular context and signaling pathway being investigated[1].
Experimental Protocols
The data presented above is typically generated using the following key experimental methodologies:
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the MT1 and MT2 receptors by the unlabeled test compounds (this compound and luzindole).
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Test compounds: this compound and luzindole at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 10 µM melatonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 37°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in melatonin receptor signaling.
Objective: To determine if this compound and luzindole act as agonists, antagonists, or inverse agonists at MT1 and MT2 receptors by measuring their effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cells stably co-expressing the MT1 or MT2 receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and luzindole.
-
Melatonin (as a reference agonist).
-
Assay buffer.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with the test compound (for antagonist testing) or vehicle.
-
Stimulate the cells with forskolin to induce cAMP production. For antagonist testing, co-stimulate with melatonin.
-
Measure the resulting luminescence, which is proportional to the intracellular cAMP concentration.
-
For agonists, an EC50 value (concentration for 50% of maximal effect) is determined. For antagonists, an IC50 value (concentration for 50% inhibition of the agonist response) is determined.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin proteins to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway.
Objective: To determine if this compound and luzindole can induce or block the recruitment of β-arrestin to MT1 and MT2 receptors.
Materials:
-
Cells engineered to express the MT1 or MT2 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.
-
Test compounds: this compound and luzindole.
-
Melatonin (as a reference agonist).
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Treat the cells with varying concentrations of the test compound.
-
If the compound is an agonist, it will induce the interaction between the receptor and β-arrestin, leading to the reconstitution of the reporter enzyme and a measurable signal.
-
If testing for antagonist activity, pre-incubate the cells with the test compound before adding melatonin.
-
Measure the signal generated by the reporter enzyme.
-
Determine EC50 values for agonists or IC50 values for antagonists.
Mandatory Visualization
Signaling Pathway of Melatonin Receptors
Caption: Melatonin receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of 4-P-PDOT's Antagonism of MT2 Receptors: A Comparative Guide
This guide provides an objective comparison of 4-phenyl-2-propionamidotetralin (4-P-PDOT) with other relevant compounds in terms of its antagonism of the melatonin MT2 receptor. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and selectivity. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki) of this compound and other selected compounds for the human MT1 and MT2 receptors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. For a direct and definitive comparison, data from a single, comprehensive study would be ideal.
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) | Primary Activity |
| This compound | >1000 | ~1 | >1000 | Selective MT2 Antagonist[1][2] |
| Luzindole | ~158 | ~10.2 | ~15.5 | Non-selective MT1/MT2 Antagonist[3] |
| Agomelatine | ~0.1 | ~0.12 | ~1 | MT1/MT2 Agonist; 5-HT2C Antagonist[4][5][6][7] |
| Prazosin | >10000 | >10000 | - | α1-adrenergic Antagonist (Negative Control)[8] |
Note: Ki values can vary between different cell lines and assay conditions. The selectivity ratio is calculated as Ki(MT1) / Ki(MT2). A higher ratio indicates greater selectivity for the MT2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of compounds with MT2 receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the Ki of a test compound for the MT2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human MT2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-2-Iodomelatonin.
-
Non-specific binding control: Melatonin (10 µM).
-
Test compounds (e.g., this compound, Luzindole) at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-MT2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total binding wells: 50 µL of assay buffer.
-
Non-specific binding wells: 50 µL of 10 µM melatonin.
-
Competition wells: 50 µL of test compound at various concentrations.
-
-
Add 50 µL of [¹²⁵I]-2-Iodomelatonin (at a concentration close to its Kd) to all wells.
-
Add 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to all wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in many G protein-coupled receptor (GPCR) signaling pathways. MT2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the MT2 receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human MT2 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Melatonin (a known MT2 agonist).
-
Test compounds (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1-MT2 cells to ~80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Agonist Mode:
-
Wash the cells with serum-free medium.
-
Add increasing concentrations of the test compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Wash the cells with serum-free medium.
-
Add increasing concentrations of the test compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of melatonin (e.g., its EC50 concentration) to all wells.
-
Add a fixed concentration of forskolin to all wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the cAMP concentration against the log concentration of the test compound to determine the IC50. From this, the Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MT2 receptor signaling and the experimental steps for its validation can aid in understanding.
MT2 Receptor Signaling Pathway
Activation of the MT2 receptor by an agonist like melatonin initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA) and the phosphorylation of its downstream targets. An antagonist like this compound blocks this pathway by preventing the agonist from binding to the receptor.
Caption: MT2 receptor signaling pathway illustrating agonist activation and antagonist blockade.
Experimental Workflow for MT2 Antagonist Validation
The process of validating a compound as an MT2 receptor antagonist involves a series of logical and sequential experimental steps, from initial binding studies to functional assays.
Caption: Experimental workflow for the validation of an MT2 receptor antagonist.
References
- 1. peerj.com [peerj.com]
- 2. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Choosing Your Melatonin Receptor Antagonist: A Comparative Guide to Luzindole and 4-P-PDOT
For researchers in pharmacology, neuroscience, and drug development, the selection of an appropriate melatonin receptor antagonist is a critical decision that can significantly impact experimental outcomes. Luzindole and 4-phenyl-2-propionamidotetralin (4-P-PDOT) are two of the most widely used tools to probe the function of melatonin receptors, MT1 and MT2. This guide provides a comprehensive comparison of their pharmacological properties, supported by experimental data and detailed protocols, to aid in the selection of the optimal compound for your research needs.
Executive Summary
Luzindole is a non-selective melatonin receptor antagonist with a moderate preference for the MT2 receptor over the MT1 receptor. In contrast, this compound is a highly selective MT2 receptor antagonist. The choice between these two compounds hinges on the specific research question. For studies aiming to elucidate the distinct roles of the MT2 receptor, the high selectivity of this compound makes it the superior choice. However, when a broader blockade of melatonin signaling at both MT1 and MT2 receptors is desired, or when investigating systems where the relative expression of MT1 and MT2 is unknown, Luzindole may be more appropriate. It is crucial to consider that at higher concentrations, both compounds can exhibit inverse agonist or partial agonist activities, a factor that must be carefully controlled in experimental design.
Pharmacological Profile: A Head-to-Head Comparison
The fundamental difference between Luzindole and this compound lies in their affinity and selectivity for the two primary melatonin receptor subtypes, MT1 and MT2.
| Parameter | Luzindole | This compound | Reference |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [1][2] |
| Receptor Selectivity | Non-selective, with 11-25x preference for MT2 | Selective for MT2 (>300x) | [1][3] |
| Binding Affinity (Ki, nM) - MT1 | 158 - 603 | ~100 nM range (non-negligible affinity) | [4][5] |
| Binding Affinity (Ki, nM) - MT2 | 7.3 - 45 | ~1 nM range | [4][6] |
| Functional Activity | Antagonist; Inverse agonist at high concentrations (>100 nM) | Antagonist; Partial agonist/Inverse agonist at high concentrations | [5][7] |
Signaling Pathways
Both MT1 and MT2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Luzindole and this compound, as antagonists, block the melatonin-induced inhibition of cAMP.
However, the signaling cascade can be more complex. In some cellular contexts, melatonin receptors can also modulate other pathways, including phospholipase C (PLC) activation and subsequent protein kinase C (PKC) activation. The ability of Luzindole and this compound to modulate these alternative pathways can be cell-type dependent.
Experimental Considerations and Protocols
The choice of experimental conditions, particularly the concentration of the antagonist, is paramount to avoid off-target effects or unintended agonist/inverse agonist activity.
Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Luzindole and this compound for MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: 2-[¹²⁵I]-iodomelatonin
-
Luzindole and this compound stock solutions
-
Non-specific binding control: Melatonin (10 µM)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing either MT1 or MT2 receptors.
-
In a 96-well plate, add increasing concentrations of the unlabeled ligand (Luzindole or this compound).
-
Add a constant concentration of the radioligand, 2-[¹²⁵I]-iodomelatonin.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of Luzindole and this compound to antagonize melatonin-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing human MT1 or MT2 receptors
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Forskolin
-
Melatonin
-
Luzindole and this compound stock solutions
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of Luzindole or this compound for 15-30 minutes.
-
Add a fixed concentration of melatonin (e.g., EC80) to the wells.
-
Simultaneously or subsequently, add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for the time specified by the cAMP detection kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit instructions.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 of the antagonist.
Which to Choose for Your Experiment?
Use Luzindole when:
-
Your primary goal is to investigate the overall effect of blocking melatonin signaling through both MT1 and MT2 receptors.
-
The relative expression levels of MT1 and MT2 in your experimental system are unknown.
-
You are conducting initial exploratory studies and require a non-selective antagonist.
Use this compound when:
-
Your research focuses specifically on the physiological or pharmacological roles of the MT2 receptor.[8]
-
You need to differentiate between MT1- and MT2-mediated effects.
-
Your experimental design requires a highly selective antagonist to minimize off-target effects at the MT1 receptor.
Conclusion
Both Luzindole and this compound are invaluable tools for dissecting the complexities of the melatonergic system. A thorough understanding of their distinct pharmacological profiles is essential for designing robust experiments and accurately interpreting results. By carefully considering the specific aims of your research and the characteristics of your experimental model, you can confidently select the most appropriate antagonist to advance your scientific inquiry. Researchers should remain mindful of the potential for non-antagonist effects at high concentrations and validate their findings with appropriate controls.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. life.illinois.edu [life.illinois.edu]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Luzindole (N-0774), melatonin receptor antagonist (CAS 117946-91-5) | Abcam [abcam.com]
- 5. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Studies comparing the in vivo effects of 4-P-PDOT and other melatonin antagonists.
A Comparative Guide to the In Vivo Effects of 4-P-PDOT and Other Melatonin Antagonists
This guide provides a detailed comparison of the in vivo effects of this compound and other prominent melatonin antagonists, with a primary focus on luzindole, a widely used non-selective antagonist. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for experimental use.
Introduction to Melatonin Antagonists
Melatonin, a hormone primarily synthesized by the pineal gland, regulates circadian rhythms and a variety of other physiological processes through its interaction with G protein-coupled receptors, mainly melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). Melatonin antagonists are invaluable tools for elucidating the specific roles of these receptors. 4-phenyl-2-propionamidotetralin (this compound) is a selective antagonist for the MT2 receptor, exhibiting a significantly higher affinity for MT2 over MT1. In contrast, luzindole is a non-selective antagonist, blocking both MT1 and MT2 receptors. This difference in receptor selectivity is a critical factor in their differential in vivo effects.
Comparative In Vivo Effects
The following tables summarize the quantitative data from studies comparing the in vivo effects of this compound and luzindole on circadian rhythms and hormone secretion.
Table 1: Comparison of In Vivo Effects on Circadian Rhythms
| Parameter | This compound | Luzindole | Animal Model | Key Findings |
| Melatonin-Induced Phase Advance | Blocks melatonin-induced phase advances of neuronal firing in the SCN. | Blocks melatonin-induced phase advances of neuronal firing in the SCN. | Rat | Both antagonists effectively block the phase-advancing effects of melatonin on the master circadian clock in the suprachiasmatic nucleus (SCN). |
| Concentration Dependence | At 1 µM, completely blocks the ~4-hour phase shift induced by 3 pM melatonin. | At 1 µM, completely blocks the ~4-hour phase shift induced by 3 pM melatonin. | Rat SCN slices | The antagonistic effect is dose-dependent for both compounds. |
| Effect on Locomotor Activity | In C3H/HeN mice, 90 µ g/mouse (s.c.) significantly reduced the phase-shifting effects of melatonin. | In C3H/HeN mice, 300 µ g/mouse (s.c.) significantly reduced the phase-shifting effects of melatonin. | Mouse | Both antagonists can block melatonin's effect on overt circadian behaviors like wheel-running activity. |
Table 2: Comparison of In Vivo Effects on Hormone Secretion
| Hormone | This compound | Luzindole | Animal Model | Key Findings |
| Arginine Vasopressin (AVP) | Did not eliminate the inhibitory influence of melatonin on AVP secretion. | Suppressed the melatonin-dependent inhibition of AVP secretion. | Rat | Suggests that the MT1 receptor, which is blocked by luzindole but not effectively by this compound, is primarily involved in melatonin's inhibition of AVP release. |
| Adrenocorticotropic Hormone (ACTH) | 10⁻⁷ M melatonin-induced decrease in plasma ACTH was blocked. | 10⁻⁷ M melatonin-induced decrease in plasma ACTH was blocked. | Rat | Both MT1 and MT2 receptors appear to be involved in mediating melatonin's effect on ACTH secretion. |
| Estradiol | At 10⁻⁹ M, in combination with melatonin, significantly decreased estradiol levels in bovine granulosa cells. | At 10⁻⁹ M, in combination with melatonin, significantly decreased estradiol levels in bovine granulosa cells. | Bovine (in vitro) | Both antagonists can modulate the effects of melatonin on steroidogenesis. |
| Progesterone | At 10⁻⁹ M, inhibited melatonin-induced progesterone secretion in bovine granulosa cells. | At 10⁻⁹ M, inhibited melatonin-induced progesterone secretion in bovine granulosa cells. | Bovine (in vitro) | Indicates the involvement of both MT1 and MT2 receptors in melatonin's regulation of progesterone. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Circadian Rhythm Analysis in Mice
-
Animal Model: C3H/HeN mice.
-
Housing: Mice are housed in individual cages equipped with running wheels and kept in a light-dark cycle (e.g., 12:12) for a baseline period, followed by constant darkness.
-
Drug Administration:
-
Melatonin (0.9 to 30 µ g/mouse ) is administered subcutaneously (s.c.) at Circadian Time 10 (CT 10), which is the end of the subjective day.
-
This compound (90 µ g/mouse , s.c.) or luzindole (300 µ g/mouse , s.c.) is administered shortly before the melatonin injection.
-
-
Data Acquisition: Wheel-running activity is continuously recorded and analyzed to determine the phase of the circadian rhythm.
-
Outcome Measure: The phase shift in the onset of locomotor activity is calculated by comparing the activity onset on the days following treatment to the baseline activity onset.
In Vivo Hormonal Secretion Analysis in Rats
-
Animal Model: Male rats.
-
Procedure: Animals are anesthetized, and a cannula is inserted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) infusion. Blood samples are collected via a cannula in the jugular vein.
-
Drug Administration:
-
Melatonin (10⁻⁹ M or 10⁻⁷ M) is infused i.c.v.
-
This compound or luzindole is injected i.c.v. prior to the melatonin infusion.
-
-
Sample Analysis: Blood plasma is separated, and hormone concentrations (e.g., AVP, ACTH) are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Outcome Measure: Changes in plasma hormone levels in response to melatonin with and without the presence of the antagonists are quantified.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and luzindole can be attributed to their distinct interactions with the MT1 and MT2 receptor signaling cascades.
Caption: Melatonin Receptor Signaling Pathways and Antagonist Actions.
Activation of both MT1 and MT2 receptors by melatonin leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The MT1 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway, which increases inositol trisphosphate (IP3), diacylglycerol (DAG), and intracellular calcium, leading to protein kinase C (PKC) activation. This compound selectively blocks the MT2 receptor-mediated signaling, while luzindole non-selectively blocks both MT1 and MT2 pathways.
Cross-Validation of Experimental Findings with Different MT2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Melatonin Receptor 2 (MT2) antagonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate antagonist for their studies and to facilitate the cross-validation of experimental findings.
Introduction to MT2 Antagonists
The MT2 receptor, a G-protein coupled receptor (GPCR), is a key component of the melatoninergic system, which regulates circadian rhythms, sleep, and other physiological processes.[1][2][3] Antagonists of the MT2 receptor are valuable pharmacological tools for elucidating the physiological roles of this receptor and have potential therapeutic applications.[4][5] This guide focuses on a comparative analysis of commonly used MT2 antagonists, detailing their binding affinities, functional activities, and the experimental protocols used for their characterization.
Comparative Analysis of MT2 Antagonists
The selection of an appropriate MT2 antagonist is critical for the specific experimental context. The following tables summarize the binding affinity and functional activity of several widely studied MT2 antagonists.
Table 1: Binding Affinity of MT2 Antagonists
| Compound | Receptor Subtype | Organism/Cell Line | Kᵢ (nM) | Selectivity (MT1/MT2) | Reference |
| Luzindole | MT2 | Human (recombinant) | 10.2 | ~15-25 fold for MT2 | [5] |
| MT1 | Human (recombinant) | 158 | [5] | ||
| 4P-PDOT | MT2 | Human (recombinant) | ~0.3 - 1.5 | >300 - 1500 fold for MT2 | [3][5] |
| MT1 | Human (recombinant) | ~1000 - 4500 | [3][5] | ||
| DH97 | MT2 | Not Specified | 252 | ~4.4 fold for MT2 | |
| MT1 | Not Specified | 1100 | |||
| N-Pentanoyl 2-benzyltryptamine | MT2 | Human | pKᵢ = 8.03 | 89-fold for MT2 | |
| MT1 | Human |
Note: Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is expressed as the ratio of Kᵢ values for MT1/MT2.
Table 2: Functional Activity of MT2 Antagonists
| Compound | Assay | Cell Line | Activity | Efficacy/Potency | Reference |
| Luzindole | [³⁵S]GTPγS Binding | NIH3T3 (hMT2) | Antagonist | Competitively inhibits melatonin-stimulated binding | [4] |
| 4P-PDOT | [³⁵S]GTPγS Binding | NIH3T3 (hMT2) | Partial Agonist | Intrinsic activity of 0.37 | [4] |
| cAMP Assay | CHO-MT2 | Agonist | pEC₅₀ = 8.72, Intrinsic activity = 0.86 | [6] | |
| S20928 | β-arrestin Recruitment | HEK (hMT1/hMT2) | Antagonist | No recruitment observed | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of MT2 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the Kᵢ of an MT2 antagonist.
Materials:
-
Cell membranes expressing the MT2 receptor
-
Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)
-
Test antagonist compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing MT2 receptors in lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL of membrane suspension (5-20 µg protein)
-
50 µL of various concentrations of the test antagonist
-
50 µL of radioligand (at a concentration near its Kₔ)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the antagonist and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Objective: To determine if an MT2 antagonist has agonist or antagonist activity.
Materials:
-
Cell membranes expressing the MT2 receptor
-
[³⁵S]GTPγS
-
GDP
-
Test antagonist compound
-
Agonist (e.g., melatonin)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension (10-20 µg protein)
-
GDP (10 µM)
-
Test antagonist at various concentrations
-
For antagonist testing, add a fixed concentration of agonist (e.g., EC₈₀ of melatonin)
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Agonist activity: Plot [³⁵S]GTPγS binding against antagonist concentration to determine EC₅₀ and maximal efficacy.
-
Antagonist activity: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against antagonist concentration to determine the IC₅₀.
-
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of MT2 receptor activation.
Objective: To assess the functional effect of an MT2 antagonist on cAMP levels.
Materials:
-
Whole cells expressing the MT2 receptor
-
Forskolin
-
Test antagonist compound
-
Agonist (e.g., melatonin)
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
-
Cell culture medium and buffers
Procedure:
-
Cell Culture: Culture cells expressing the MT2 receptor to an appropriate density.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of agonist (e.g., EC₈₀ of melatonin) and forskolin (to stimulate cAMP production) and incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of agonist-induced decrease in forskolin-stimulated cAMP levels against the antagonist concentration to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MT2 receptor signaling and the experimental procedures used to study them can aid in understanding and cross-validation.
Caption: MT2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. The MT2 receptor stimulates axonogenesis and enhances synaptic transmission by activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (4-P-PDOT) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 4-P-PDOT's Effects on MT2 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-P-PDOT with other melatonin receptor ligands to confirm its specificity for the MT2 receptor. The following sections present experimental data on binding affinities and functional activities, detailed experimental protocols, and visualizations of key pathways and workflows.
Comparative Analysis of Melatonin Receptor Ligands
This compound is widely recognized as a selective antagonist for the melatonin MT2 receptor.[1][2][3] Its utility in distinguishing MT2 from MT1 receptor-mediated effects is well-documented.[4][5] However, a comprehensive understanding of its specificity requires a direct comparison with the endogenous agonist, melatonin, and a non-selective antagonist, luzindole.
Binding Affinity Profile
The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The data presented below, derived from radioligand binding assays, demonstrates the comparative binding affinities of melatonin, luzindole, and this compound for both MT1 and MT2 receptors.
| Compound | Receptor | Ki (nM) | Selectivity (MT1 Ki / MT2 Ki) | Reference |
| Melatonin | MT1 | ~0.1 | ~1 | [6] |
| MT2 | ~0.1 | [6] | ||
| Luzindole | MT1 | 158 | 15.5 | [7][8] |
| MT2 | 10.2 | [7][8] | ||
| This compound | MT1 | pKi 6.85 (~141 nM) | >100 | [9] |
| MT2 | pKi 8.97 (~1.07 nM) | [9] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptors. Some studies report a selectivity for this compound of 300- to 1,500-fold for the MT2 receptor.[4]
Functional Activity Profile
Functional assays are crucial for characterizing the pharmacological action of a ligand, determining whether it acts as an agonist, antagonist, or inverse agonist. For melatonin receptors, which are Gi-coupled, a common functional assay measures the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.[6][10]
The data below summarizes the functional activity of melatonin, luzindole, and this compound. It is important to note that the functional profile of these ligands can be complex and dependent on the specific signaling pathway being investigated.
| Compound | Receptor | Assay | Functional Activity | pEC50 / pIC50 / pKB | Emax (% of Melatonin) | Reference |
| Melatonin | MT1 & MT2 | cAMP Inhibition | Full Agonist | - | 100% | [9] |
| Luzindole | MT1 | cAMP Inhibition | Antagonist | pKB ~7 | 55% | [9] |
| MT2 | cAMP Inhibition | Partial Agonist | - | 70% | [9] | |
| This compound | MT1 | cAMP Inhibition | Partial Agonist | - | ~50% | [9] |
| MT2 | cAMP Inhibition | Full Agonist | pEC50 8.72 | ~90% | [1][2][9] |
It is noteworthy that while this compound is often used as an MT2-selective antagonist, some studies have shown it can act as a partial or even full agonist in cAMP assays, particularly at the MT2 receptor.[1][2][9] This highlights the importance of considering the specific experimental context when interpreting results obtained with this compound. In contrast, luzindole acts as a non-selective antagonist but can also exhibit partial agonism at the MT2 receptor.[9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the melatonin receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Figure 1: Simplified Melatonin MT2 Receptor Signaling Pathway.
Figure 2: General Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[11][12]
1. Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) stably or transiently expressing the human MT1 or MT2 receptor are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
A constant concentration of a radioligand with high affinity for the melatonin receptors (e.g., 2-[125I]-iodomelatonin) is used.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound, luzindole, or melatonin) are added to a series of reaction tubes.
-
A fixed amount of the membrane preparation is added to each tube.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competitor compound.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the melatonin receptor signaling pathway.[10][13][14]
1. Cell Culture and Treatment:
-
Cells expressing the MT1 or MT2 receptor are seeded in multi-well plates.
-
The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
An adenylyl cyclase stimulator (e.g., forskolin) is added to increase the basal levels of cAMP.
-
The cells are then treated with varying concentrations of the test compound (e.g., this compound). To test for antagonist activity, the cells are co-incubated with the test compound and a known agonist like melatonin.
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured.
-
Common methods for cAMP quantification include competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or reporter gene assays.
3. Data Analysis:
-
For agonists, the cAMP levels are plotted against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, the shift in the agonist's dose-response curve is used to calculate the antagonist's affinity (pA2 or KB).
Conclusion
The experimental data strongly supports the classification of this compound as a high-affinity and selective ligand for the MT2 receptor. Its binding affinity for MT2 is significantly greater than for MT1, making it a valuable pharmacological tool for differentiating the functions of these two receptor subtypes. However, its functional activity can be complex, with some studies reporting partial or full agonism in cAMP assays. Therefore, researchers should carefully consider the experimental context and the specific signaling pathways being investigated when utilizing this compound to probe MT2 receptor function. In comparison, luzindole displays lower selectivity for the MT2 receptor and also exhibits a mixed antagonist/partial agonist profile. The endogenous agonist, melatonin, serves as the benchmark for full agonism at both receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]
- 3. peerj.com [peerj.com]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life.illinois.edu [life.illinois.edu]
- 6. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 7. Luzindole | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]
- 8. Luzindole (N-0774) | Melatonin Receptor Antagonist | MCE [medchemexpress.cn]
- 9. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the Antagonistic Potency of 4-P-PDOT Against Synthetic Melatonin Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonistic potency of 4-P-PDOT, a selective melatonin MT2 receptor antagonist, against various synthetic melatonin agonists. The information presented herein is intended to assist researchers in pharmacology and drug development in understanding the interaction of this compound with commonly used synthetic melatonergic compounds. This document summarizes available quantitative data, details experimental protocols for key assays, and provides visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of this compound's Antagonistic Potency
The following table summarizes the available data on the antagonistic potency of this compound against the synthetic melatonin agonists agomelatine, ramelteon, and tasimelteon. It is important to note that while quantitative data for agomelatine is available, similar specific data for ramelteon and tasimelteon is limited in the current body of scientific literature.
| Agonist | Receptor Target | This compound Antagonism Data | Assay Type | Cell Line | Reference |
| Agomelatine | MT1/MT2 Agonist | pKb : <5 (at MT1), 6.9 ± 0.2 (at MT2) | cAMP Functional Assay | HEK cells expressing hMT1 or hMT2 | [1] |
| Ramelteon | MT1/MT2 Agonist | Qualitative evidence of antagonism at MT2. This compound (1µM) completely abolished ramelteon-induced cardioprotection.[2][3] | Infarct size measurement in isolated rat hearts | N/A | [2][3] |
| Tasimelteon | MT1/MT2 Agonist | No direct quantitative or qualitative data on antagonism by this compound found in the reviewed literature. | N/A | N/A |
Note: The pKb value represents the negative logarithm of the antagonist's dissociation constant. A higher pKb value indicates a higher binding affinity of the antagonist. The lack of specific IC50 or Ki values from competitive antagonism studies for ramelteon and tasimelteon represents a current data gap in the field.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in determining the antagonistic potency of this compound.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing either the human MT1 or MT2 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Once confluent, cells are harvested, and cell pellets are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
-
Competition Binding Assay:
-
Membrane preparations are incubated with a constant concentration of a radiolabeled melatonin receptor agonist (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the competing unlabeled ligand (e.g., this compound or a synthetic agonist).
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM melatonin).
-
The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in melatonin receptor signaling.
-
Cell Culture and Treatment:
-
HEK293 cells stably expressing either the human MT1 or MT2 receptor are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specified time (e.g., 15 minutes).
-
Subsequently, a fixed concentration of a melatonin agonist (e.g., agomelatine, ramelteon, or tasimelteon) is added, along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
The cells are incubated for a further period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
In an HTRF assay, cells are lysed, and the lysate is incubated with two fluorescently labeled antibodies: one that binds to a stable cAMP analog conjugated to a donor fluorophore (e.g., europium cryptate) and another that binds to cAMP and is conjugated to an acceptor fluorophore (e.g., d2).
-
When the donor and acceptor are in close proximity (i.e., when the anti-cAMP antibody binds the labeled cAMP analog), Förster Resonance Energy Transfer (FRET) occurs upon excitation of the donor. The amount of endogenous cAMP produced in the cells competes with the labeled cAMP analog for antibody binding, leading to a decrease in the FRET signal.
-
The fluorescence is measured at two wavelengths (for the donor and acceptor), and the ratio of the signals is used to determine the intracellular cAMP concentration.
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The data is analyzed using non-linear regression to determine the antagonist's potency, often expressed as a pA2 or pKb value, which is a measure of the antagonist's affinity for the receptor in a functional context. A Schild analysis can be performed to determine if the antagonism is competitive.
-
Visualizing the Mechanisms
To better understand the biological and experimental contexts, the following diagrams illustrate the melatonin receptor signaling pathway and a typical experimental workflow for evaluating antagonism.
Caption: Melatonin Receptor Signaling Pathway.
Caption: Experimental workflow for evaluating antagonism.
References
- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Melatonin Receptor Agonist Ramelteon Induces Cardioprotection that Requires MT2 Receptor Activation and Release of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of 4-P-PDOT's Effects Across Different Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of 4-phenyl-2-propionamidotetralin (4-P-PDOT), a selective melatonin MT2 receptor antagonist. This document summarizes key experimental findings in various species, details methodologies from pivotal studies, and visualizes relevant biological pathways to support further research and development.
This compound is a widely utilized pharmacological tool to investigate the physiological roles of the MT2 receptor. Its effects, however, can vary depending on the species, dosage, and experimental context. This guide aims to collate and present the available data to facilitate a clearer understanding of its actions.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as observed in key studies across different species.
Table 1: In Vitro Effects of this compound on Bovine Granulosa Cells
| Parameter | Species | Cell Type | This compound Concentration | Observed Effect | Reference |
| Apoptosis | Bovine | Granulosa Cells | 10⁻⁹ M | Suppressed the anti-apoptotic effect of low-dose melatonin (10⁻⁹ M) | [1] |
| 10⁻⁵ M | Did not affect the anti-apoptotic effect of high-dose melatonin (10⁻⁵ M) | [1] | |||
| Cell Cycle | Bovine | Granulosa Cells | Not specified | Altered the effect of melatonin on the expression of p21 and CyclinE1 | |
| Hormone Secretion | Bovine | Granulosa Cells | 10⁻⁹ M | Inhibited melatonin-induced progesterone secretion | [2] |
| 10⁻⁵ M | Enhanced melatonin-regulated progesterone secretion | [2] | |||
| Gene Expression (StAR) | Bovine | Granulosa Cells | 10⁻⁹ M | Decreased melatonin-induced StAR expression | [2] |
| 10⁻⁵ M | Altered the role of melatonin in StAR expression | [2] | |||
| Gene Expression (CYP11A1) | Bovine | Granulosa Cells | 10⁻⁹ M | Increased melatonin-induced CYP11A1 transcription | [2] |
| 10⁻⁵ M | Altered the role of melatonin in CYP11A1 expression | [2] |
Table 2: In Vitro and In Vivo Effects of this compound in Rats
| Parameter | Species | Model | This compound Application | Observed Effect | Reference |
| Vasopressin (AVP) Secretion | Rat | Isolated Hypothalamo-neurohypophysial (H-NH) explants | Co-incubation with melatonin (10⁻⁷ M and 10⁻⁹ M) | Did not eliminate the inhibitory influence of melatonin on AVP secretion | [3] |
| Rat | In vivo (i.c.v. injection) | Pre-injection before melatonin (10⁻⁷ M and 10⁻⁹ M) | Did not block melatonin's inhibition of AVP secretion into the blood | [3] | |
| ACTH Secretion | Rat | In vivo | Injected before melatonin (10⁻⁷ M) | Blocked the melatonin-induced decrease in plasma ACTH concentration | [3] |
| Circadian Rhythm | Rat | Suprachiasmatic Nucleus (SCN) slice | 1 nM - 1 µM | Blocked melatonin-induced phase advances in neuronal firing rate | [4] |
| Cholangiocyte Proliferation | Rat | Cholestatic rats | 10 µM | Did not prevent the melatonin-induced decrease in cAMP levels in large cholangiocytes | [5] |
Table 3: In Vivo Effects of this compound in Mice
| Parameter | Species | Model | This compound Dosage | Observed Effect | Reference |
| Circadian Rhythm | Mouse (C3H/HeN) | In vivo | Not specified | Antagonized melatonin-mediated phase advances of wheel-running activity | [4] |
| Memory Impairment | Mouse (klotho mutant) | In vivo | 0.5 or 1.0 mg/kg, i.v. | Blocked the melatonin-mediated attenuation of the decrease in ERK phosphorylation in the hippocampus | [6] |
| Cancer Growth | Mouse | In vitro (Murine Colon 38 cancer cells) | Not specified | Did not change the inhibitory effect of melatonin on cancer cell viability |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.
Bovine Granulosa Cell Culture and Treatment
-
Cell Isolation: Bovine ovaries are collected from a local abattoir. Granulosa cells are aspirated from small to medium-sized follicles (3-6 mm in diameter) and washed with culture medium.
-
Cell Culture: Cells are seeded in culture plates at a specific density (e.g., 1 x 10⁶ cells/well) and cultured in a humidified atmosphere of 5% CO₂ at 37°C. The culture medium is typically DMEM/F12 supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Treatment: After an initial culture period (e.g., 24 hours), the medium is replaced with serum-free medium. Cells are then treated with different concentrations of melatonin in the presence or absence of this compound for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Analysis: Following treatment, cells and culture supernatant are collected for various analyses, including apoptosis assays (e.g., TUNEL or flow cytometry for Annexin V/PI staining), cell cycle analysis (e.g., flow cytometry with propidium iodide), hormone quantification (e.g., ELISA for progesterone and estradiol), and gene expression analysis (e.g., qRT-PCR).
In Vivo Administration and Analysis in Rats
-
Animal Model: Adult male rats (e.g., Wistar strain) are used. Animals are housed under a controlled light-dark cycle and provided with food and water ad libitum.
-
Intracerebroventricular (i.c.v.) Cannulation: For central administration, animals are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle.
-
Drug Administration: After a recovery period, conscious and freely moving rats receive i.c.v. infusions of this compound or its vehicle, followed by an infusion of melatonin or vehicle at specified time points.
-
Sample Collection: Blood samples are collected via a pre-implanted catheter at various time points after infusion. Plasma is separated for hormone analysis. At the end of the experiment, animals are euthanized, and brain tissue (e.g., hypothalamus, pituitary) can be collected for further analysis.
-
Hormone Measurement: Plasma concentrations of hormones like AVP and ACTH are determined using specific radioimmunoassays (RIA).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by this compound can aid in understanding its mechanism of action.
Caption: Melatonin signaling in bovine granulosa cells and the antagonistic action of this compound on the MT2 receptor.
Caption: Experimental workflow for studying the effect of this compound on vasopressin (AVP) release in rats.
Concluding Remarks
The available evidence indicates that this compound acts as a potent and selective antagonist of the MT2 melatonin receptor across different species, including bovine, rat, and mouse. However, its effects can be complex, exhibiting dose-dependency and, in some contexts, partial agonism or inverse agonism. The provided data highlights the necessity for careful dose selection and consideration of the specific biological system under investigation.
A significant gap in the current literature is the lack of comprehensive and standardized comparative studies on the pharmacokinetics and toxicology of this compound across a wider range of species. Such studies would be invaluable for translating preclinical findings and for the development of more specific MT2 receptor-targeted therapeutics. Researchers are encouraged to contribute to this area to build a more complete understanding of this important pharmacological tool.
References
- 1. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. life.illinois.edu [life.illinois.edu]
- 5. Melatonin inhibits cholangiocyte hyperplasia in cholestatic rats by interaction with MT1 but not MT2 melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of 4-P-PDOT as a Selective MT2 Receptor Antagonist: A Comparative Guide
Introduction: 4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in neuroscience and endocrinology research. It is characterized as a potent and selective competitive antagonist of the melatonin MT2 receptor, exhibiting a significantly higher affinity for the MT2 subtype over the MT1 subtype.[1] This selectivity allows researchers to dissect the specific roles of MT2 receptor signaling in various physiological processes. This guide provides a comparative overview of the reproducibility of this compound's antagonist effects across different experimental models, supported by quantitative data and detailed methodologies from published studies.
I. Blockade of Melatonin-Induced Circadian Rhythm Phase Advances
One of the most consistently reported effects of melatonin is its ability to phase-shift the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. This effect is crucial for entraining the body's internal clock to the light-dark cycle. Research across multiple studies demonstrates that this compound reliably blocks this action, confirming its efficacy as an MT2 antagonist in the context of circadian biology.
Comparative Quantitative Data:
| Study System | Melatonin Concentration | This compound Concentration | Observed Effect of Melatonin | Observed Effect of this compound |
| Rat SCN Brain Slice | 3 pM | 1 nM - 1 µM | ~4-hour phase advance | Concentration-dependent blockade of phase advance.[2][3] |
| C3H/HeN Mice (in vivo) | 0.9 - 3 µ g/mouse | 90 µ g/mouse | Dose-dependent phase advance (~1 hour) | Significantly reduced the phase-shifting effect of melatonin.[4][5] |
Experimental Protocol: Rat SCN Brain Slice Electrophysiology
This protocol is based on methodologies described in studies investigating melatonin's effects on the circadian rhythm of neuronal firing in the SCN.[2][3]
-
Tissue Preparation: Coronal brain slices (500 µm) containing the SCN are prepared from adult male Long-Evans rats during the subjective day.
-
Recording: Slices are placed in a recording chamber and continuously perifused with Earle's Balanced Salt Solution (EBSS) at 37°C. Extracellular neuronal activity is recorded using a multi-electrode array.
-
Pharmacological Application:
-
A baseline rhythm of neuronal firing is established over several hours.
-
At a specific circadian time (CT), such as CT 10 (late subjective day), the slice is treated with the vehicle or this compound (e.g., 1 µM) for a 30-minute pre-incubation period.
-
Following pre-incubation, melatonin (e.g., 3 pM) is co-applied with the antagonist for a short duration (e.g., 5-10 minutes).
-
-
Data Analysis: The peak time of neuronal firing activity is recorded for at least two subsequent cycles. A phase shift is calculated by comparing the peak time of treated slices to control (vehicle-treated) slices.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of melatonin in the SCN and the experimental workflow for testing the efficacy of this compound.
II. Reversal of Melatonin's Anti-Apoptotic Effects in Granulosa Cells
Melatonin plays a protective role in the ovary by inhibiting apoptosis (programmed cell death) in granulosa cells, which are essential for follicle development. This anti-apoptotic effect is mediated, in part, through the regulation of the Bcl-2 family of proteins. Studies consistently show that melatonin upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax. This compound has been reproducibly shown to block these protective effects, implicating MT2 receptor signaling in granulosa cell survival.
Comparative Quantitative Data:
| Study System | Melatonin Concentration | This compound Concentration | Effect on Bcl-2 Expression | Effect on Bax Expression |
| Bovine Granulosa Cells | 10⁻⁹ M | 10⁻⁹ M | Melatonin upregulates; this compound blocks this effect.[6][7] | Melatonin downregulates; this compound blocks this effect.[6][7] |
| Porcine Granulosa Cells (Hypoxia Model) | 10⁻⁷ M | Not specified | Melatonin inhibits caspase-3 activation (downstream of Bax). | This compound diminishes the inhibitory effect of melatonin on caspase-3.[8] |
Experimental Protocol: Gene Expression in Bovine Granulosa Cells
This protocol is a synthesis of methodologies from studies examining apoptosis in cultured granulosa cells.[1][6]
-
Cell Culture: Bovine granulosa cells are isolated from ovarian follicles and cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Treatment: Cells are divided into groups: a control (vehicle), melatonin-only, and a melatonin plus this compound group.
-
The antagonist group is pre-treated with this compound (e.g., 10⁻⁹ M) for 30 minutes.
-
Melatonin (e.g., 10⁻⁹ M) is then added to the respective groups.
-
Cells are incubated for 48 hours.
-
-
RNA Extraction and qRT-PCR:
-
Total RNA is extracted from the harvested cells.
-
cDNA is synthesized via reverse transcription.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for Bcl-2, Bax, and a reference gene (e.g., GAPDH) to determine relative mRNA expression levels.
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method and compared between treatment groups.
Signaling Pathway and Experimental Workflow
The following diagrams depict the anti-apoptotic signaling pathway and the general workflow for assessing gene expression.
Conclusion
The experimental data from independent research groups across different biological systems—neuronal circuits in the SCN and endocrine cells in the ovary—demonstrate a high degree of reproducibility for the action of this compound. In both models, this compound effectively and specifically antagonizes the physiological effects of melatonin mediated by the MT2 receptor. This consistent performance solidifies its role as a reliable pharmacological tool for researchers investigating the specific functions of MT2 signaling pathways. The provided protocols and quantitative data serve as a valuable reference for designing and interpreting experiments aimed at elucidating the role of melatonin receptors in health and disease.
References
- 1. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. life.illinois.edu [life.illinois.edu]
- 3. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective MT2 melatonin receptor antagonists block melatonin-mediated phase advances of circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-P-Pdot: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4-P-Pdot, a selective MT2 melatonin receptor antagonist. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is categorized as harmful if swallowed.[1][2] Standard personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves, should be worn at all times.[3] Handling of this compound should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[3]
Disposal Protocol: Incineration
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[1] This process involves dissolving or mixing the material with a combustible solvent before thermal destruction in a chemical incinerator equipped with an afterburner and scrubber.[1]
Key Operational Parameters for Incineration of Organic Solids
While specific quantitative data for the incineration of this compound is not available, the following table summarizes general operational parameters for the disposal of solid organic chemical waste. These values are based on established guidelines for similar compounds and should be confirmed with the licensed disposal facility.
| Parameter | Value/Range | Rationale |
| Primary Combustion Temperature | 850°C - 1,100°C | Ensures the complete thermal breakdown of organic molecules.[4] |
| Secondary Combustion Residence Time | ≥ 2 seconds | Allows for the thorough destruction of any remaining organic compounds in the gaseous phase.[4] |
| Excess Air | 50% - 150% | Provides sufficient oxygen for complete combustion and minimizes the formation of harmful byproducts. |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | A regulatory requirement to ensure that the hazardous waste is effectively destroyed. |
| Combustible Solvent | Ethanol, Methanol, Xylene, Toluene | Should be selected based on compatibility with the waste material and the incinerator's operational capabilities. Halogenated solvents should be avoided unless the facility is specifically equipped to handle them.[5][6] |
| Waste Concentration in Solvent | Variable (Consult Disposal Facility) | The concentration will depend on the solvent used and the specific requirements of the incineration facility. |
Experimental Protocol for Preparing this compound for Disposal
The following is a generalized, step-by-step protocol for preparing solid this compound for incineration. This procedure should be adapted to comply with your institution's specific safety protocols and the requirements of your designated waste disposal vendor.
-
Segregation and Labeling:
-
Ensure that this compound waste is segregated from other chemical waste streams, particularly incompatible materials such as strong oxidizers.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other required identifiers.
-
-
Selection of Combustible Solvent:
-
Choose a non-halogenated flammable solvent that is compatible with this compound. Common choices include ethanol or methanol.[7]
-
-
Dissolution of this compound:
-
In a designated and well-ventilated area (e.g., a fume hood), carefully add the combustible solvent to the container of this compound waste.
-
The amount of solvent should be sufficient to fully dissolve the solid material. The exact ratio should be determined in consultation with the waste disposal facility.
-
Gently agitate the mixture to ensure complete dissolution.
-
-
Container Sealing and Storage:
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department or the licensed hazardous waste disposal company to schedule a pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure research environment and upholding environmental responsibility. Always prioritize safety and consult with your institution's safety officers for specific guidance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acs.org [acs.org]
- 3. uwyo.edu [uwyo.edu]
- 4. toolkit.pops.int [toolkit.pops.int]
- 5. wattbarind.com [wattbarind.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4-P-Pdot
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the melatonin receptor antagonist, 4-P-Pdot. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Protocols
When handling this compound, a solid powder that is harmful if swallowed, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE and safety measures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing this compound and airborne powder particles. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Regularly inspect gloves for tears or contamination. |
| Body Protection | A laboratory coat worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Engineering Controls | Certified chemical fume hood or a glove box. | Minimizes the dispersion of the powder and potential for inhalation. |
Operational Plan: Step-by-Step Handling of this compound
Following a structured operational plan is crucial for the safe handling of chemical compounds.
1. Preparation:
-
Ensure the designated workspace, typically within a chemical fume hood, is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) for this compound is readily accessible for immediate reference.
-
Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood to minimize movement of the powder.
-
Don all required personal protective equipment as outlined in the table above.
2. Weighing and Handling:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a glove box to control powder dispersal.
-
Use anti-static weigh boats and tools to prevent the powder from clinging and dispersing due to static electricity.
-
Carefully measure the desired amount of this compound, keeping the container as closed as possible.
-
If preparing a solution, add the solvent to the weighed powder slowly and carefully to avoid splashing.
3. Post-Handling and Cleanup:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including used weigh boats, gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
2. Container Management:
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated, secondary containment area to prevent spills.
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
